Sultopride
Description
This compound is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9 (hydrochloride) | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023627 | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53583-79-2 | |
| Record name | (±)-Sultopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sultopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |
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| Record name | SULTOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sultopride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Sultopride, a substituted benzamide antipsychotic agent. The information compiled herein is intended to equip researchers and professionals in the field of drug development with detailed methodologies and comparative data to facilitate the production of high-purity this compound.
Synthesis of this compound
The synthesis of this compound, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is primarily achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates, which are then coupled to form the final active pharmaceutical ingredient (API). The overall synthetic pathway can be visualized as a three-stage process.
A new synthetic method for this compound hydrochloride involves a three-step process starting from 2-methoxy-5-ethanesulfonylbenzoic acid[1]. The key precursors required for the synthesis are 2-methoxy-5-ethylsulfonylbenzoic acid and (S)-(-)-N-ethyl-2-aminomethylpyrrolidine.
Synthesis of Key Intermediates
1.1.1. Synthesis of 2-methoxy-5-ethylsulfonylbenzoic acid
One of the critical starting materials is 2-methoxy-5-ethylsulfonylbenzoic acid. A common route to this intermediate involves a multi-step synthesis, for which quantitative data is summarized in the table below.
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| Chlorosulfonation | 2-methoxy-4-acetamido methyl benzoate | Chlorosulfonic acid, 5-10 hours | - | - | CN103304453A |
| Sulfonylation and Hydrolysis | 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate, Sodium sulfite, Diethyl sulfate | Reflux, 5-10 hours, followed by HCl acidification | 75% (total) | 99.5% | CN103304453A |
| Alternative Sulfonylation | 2-methoxy-4-acetylaminobenzoic acid methyl ester, Sodium ethyl sulfinate | Dichloromethane, Chlorine gas; then DMF, Cuprous oxide, 65-70°C, 8 hours | 80% (total) | 99.5% | CN103304453A |
1.1.2. Synthesis of (S)-(-)-N-ethyl-2-aminomethylpyrrolidine
The chiral amine intermediate, (S)-(-)-N-ethyl-2-aminomethylpyrrolidine, is crucial for the stereospecific synthesis of the desired enantiomer of this compound. A common method for its preparation is through the resolution of a racemic mixture.
| Step | Reactants | Reagents/Conditions | Observations | Reference |
| Chiral Resolution | N-ethyl-2-aminomethylpyrrolidine (racemic) | Dextrotartaric acid, Alcohol, Water, 0-30°C, 6-24 hours stirring | N-ethyl-2-aminomethylpyrrolidine dextrotartrate salt precipitates. | CN102442935A |
| Liberation of Amine | N-ethyl-2-aminomethylpyrrolidine dextrotartrate salt | Sodium hydroxide to pH 9-10, filtration, ethanol recovery, and rectification | Yields the levorotatory (S)-N-ethyl-2-aminomethylpyrrolidine. | CN102442935A |
Final Amidation Reaction to Yield this compound
The final step in the synthesis of this compound is the coupling of the activated carboxylic acid intermediate with the chiral amine. While a specific protocol for this compound is not detailed in the provided search results, a well-established procedure for the analogous compound, Sulpiride, can be adapted. This amide bond formation is typically facilitated by activating the carboxylic acid, for example, by converting it to its methyl ester, and then reacting it with the amine.
Experimental Protocol: Amidation
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Esterification: 2-methoxy-5-ethylsulfonylbenzoic acid is reacted with methanol in the presence of an acid catalyst to form methyl 2-methoxy-5-ethylsulfonylbenzoate[1].
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Reaction Setup: In a clean, dry reaction vessel, charge methyl 2-methoxy-5-ethylsulfonylbenzoate, (S)-(-)-N-ethyl-2-aminomethylpyrrolidine, and a suitable solvent such as ethylene glycol.
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Catalyst Addition: Add a solid base catalyst (e.g., HND-62) to the reaction mixture. The use of a solid base catalyst has been shown to improve reaction efficiency and yield[2].
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Reaction Conditions: Heat the mixture to 80-90°C and maintain reflux for 4-6 hours[2]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: After the reaction is complete, cool the mixture. The crude this compound may be isolated by precipitation upon the addition of an anti-solvent or through extraction followed by solvent removal.
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Crude Product Isolation: The precipitated crude product is collected by filtration and washed with a suitable solvent to remove residual impurities.
| Parameter | Condition | Rationale | Reference |
| Reactants | Methyl 2-methoxy-5-ethylsulfonylbenzoate, (S)-(-)-N-ethyl-2-aminomethylpyrrolidine | Key intermediates for this compound synthesis. | [1] |
| Catalyst | Solid Base Catalyst (e.g., HND-62) | Improves reaction efficiency and yield compared to traditional base catalysts like NaOH or sodium methoxide. | |
| Solvent | Ethylene Glycol | A high-boiling solvent suitable for the reaction temperature. | |
| Temperature | 80-90°C | Optimal temperature for the amidation reaction, balancing reaction rate and minimizing side reactions. | |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion. |
Purification of this compound
The purification of the crude this compound is critical to achieve the high purity required for pharmaceutical applications. The primary methods employed are recrystallization and chromatographic techniques.
Purification by Recrystallization
Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures.
Experimental Protocol: Recrystallization
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Solvent Selection: A mixed solvent system of ethanol, isopropanol, and acetone has been shown to be effective for the purification of the related compound, sulpiride, and is a good starting point for this compound. A suggested volumetric ratio is in the range of 1-2:1:0.3-0.5 (ethanol:isopropanol:acetone).
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Dissolution: Dissolve the crude this compound in the chosen solvent system at a mass ratio of approximately 1:6 (crude product:solvent) by gently heating to 60-80°C with stirring.
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Decolorization: Add activated carbon (approximately 1.5% of the total mass of the crude product and solvent) to the hot solution and stir for 10-20 minutes to remove colored impurities.
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Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of large, pure crystals.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum at 75-85°C for 5-7 hours to remove residual solvents.
| Parameter | Condition | Rationale | Reference |
| Purification Method | Recrystallization | A robust and scalable method for purifying solid organic compounds. | |
| Solvent System | Ethanol:Isopropanol:Acetone (1-2:1:0.3-0.5 v/v) | This mixed solvent system provides a good balance of solubility for this compound and its potential impurities. | |
| Dissolution Temperature | 60-80°C | Ensures complete dissolution of the crude product without degradation. | |
| Cooling Profile | Slow cooling to room temperature, then to <20°C | Promotes the formation of well-defined, pure crystals. | |
| Drying Conditions | Vacuum drying at 75-85°C, ≤-0.08 MPa | Effectively removes residual solvents to yield a dry, stable final product. |
Purification by Chromatography
For achieving very high purity or for separating closely related impurities, chromatographic techniques such as column chromatography or preparative HPLC can be employed.
2.2.1. Column Chromatography
Column chromatography is a standard technique for the purification of organic compounds.
Experimental Protocol: Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase.
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Mobile Phase (Eluent): A solvent system with appropriate polarity to achieve good separation of this compound from its impurities needs to be determined. This is typically done using analytical TLC first. A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
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Column Packing: The silica gel is packed into a glass column as a slurry in the initial eluent.
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Sample Loading: The crude this compound is dissolved in a minimum amount of the eluent and loaded onto the top of the column.
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Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially.
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Analysis: The composition of each fraction is analyzed by TLC or HPLC to identify the fractions containing pure this compound.
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Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.
2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of material to a very high degree of purity.
Experimental Protocol: Preparative HPLC
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Column: A reversed-phase C18 column is a common choice for the purification of moderately polar compounds like this compound.
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient are developed based on analytical HPLC runs.
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Flow Rate: The flow rate is scaled up from the analytical method based on the column diameter.
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Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 230-240 nm).
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Injection and Fraction Collection: The crude sample is dissolved in the mobile phase and injected onto the column. Fractions corresponding to the this compound peak are collected.
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Post-Purification Work-up: The collected fractions are combined, and the solvent is removed, often by lyophilization or evaporation, to yield the pure this compound.
Quality Control and Purity Analysis
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and identify impurities. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water or Methanol/water with a buffer. Detection: UV at an appropriate wavelength. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of this compound. | 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). |
| Mass Spectrometry (MS) | To confirm the molecular weight of this compound. | Electrospray ionization (ESI) is a common technique. |
| Melting Point | To assess the purity of the crystalline solid. | A sharp melting point range indicates high purity. |
Visualizing the Workflow
The synthesis and purification processes can be visualized as logical workflows.
References
An In-Depth Technical Guide to the Chemical and Physical Properties of Sultopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a substituted benzamide atypical antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its selective antagonism of dopamine D2 and D3 receptors.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study and development. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Chemical and Physical Properties
This compound's fundamental chemical and physical characteristics are crucial for its formulation, delivery, and interaction with biological systems. The following tables summarize these key properties.
| Identifier | Value | Source |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | [3] |
| CAS Number | 53583-79-2 | [3] |
| Chemical Formula | C₁₇H₂₆N₂O₄S | |
| Molecular Weight | 354.47 g/mol |
| Physicochemical Property | Value | Source |
| Melting Point | 181-182 °C, 190 °C, 190-193 °C | |
| Boiling Point (Predicted) | 530.0 ± 50.0 °C | |
| Water Solubility | 0.201 mg/mL | |
| LogP | 1.08, 1.65 | |
| pKa (Strongest Acidic) | 13.22 | |
| pKa (Strongest Basic) | 8.22 |
Note: Discrepancies in reported melting points may arise from different experimental conditions or the presence of different polymorphic forms.
Mechanism of Action: D2/D3 Receptor Antagonism
This compound functions as a selective antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily coupled to Gαi/o proteins. Antagonism by this compound blocks the downstream signaling cascades typically initiated by dopamine binding.
Upon activation by dopamine, D2 and D3 receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By blocking this pathway, this compound prevents the dopamine-mediated inhibition of these signaling molecules.
Furthermore, the Gβγ subunits released upon Gαi/o activation can modulate various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels, and activate other signaling pathways such as the MAPK/ERK pathway. This compound's antagonism interferes with these Gβγ-mediated effects as well.
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid compound, providing an indication of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous medium.
Methodology:
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Preparation: An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
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Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound.
Methodology:
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Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if sparingly soluble in water).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point(s).
Determination of LogP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of a compound's lipophilicity.
Methodology:
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
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Equilibration: The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the amidation of a substituted benzoic acid derivative with an appropriate amine. A general workflow for its synthesis and purification is outlined below.
Detailed Synthesis Protocol (Illustrative)
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Activation of Carboxylic Acid: 2-methoxy-5-ethylsulfonylbenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) or a peptide coupling reagent (e.g., DCC/HOBt) in an appropriate aprotic solvent to form a more reactive intermediate (e.g., an acyl chloride or an active ester).
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Amide Coupling: N-ethyl-2-aminomethylpyrrolidine is added to the activated carboxylic acid derivative, often in the presence of a base to neutralize any acid formed during the reaction. The reaction mixture is stirred at a controlled temperature until completion.
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Work-up: The reaction mixture is typically quenched with water, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude this compound.
Purification by Recrystallization
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Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent, such as ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Isolation: The resulting crystals are collected by vacuum filtration.
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Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: The purified this compound crystals are dried under vacuum to remove residual solvent.
Purification by HPLC
For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
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Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from its impurities. This involves optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid), and gradient.
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Scaling Up: The analytical method is scaled up to a preparative scale by using a larger column and a higher flow rate.
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Fraction Collection: The crude this compound is dissolved in a suitable solvent and injected onto the preparative HPLC system. Fractions corresponding to the this compound peak are collected.
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Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation or lyophilization, to yield highly pure this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, its mechanism of action as a D2/D3 receptor antagonist, and comprehensive experimental protocols for its characterization, synthesis, and purification. The structured presentation of data and visual representation of complex processes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important antipsychotic agent. A thorough understanding of these fundamental properties is essential for advancing the research and development of this compound and related compounds.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sultopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride is a selective dopamine D2 and D3 receptor antagonist utilized as an atypical antipsychotic agent. The solid-state properties of an active pharmaceutical ingredient (API), such as this compound, are of paramount importance as they can significantly influence the drug's bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor to investigate during drug development. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, this guide presents a comprehensive overview of the methodologies and techniques that would be employed in a thorough investigation of its crystal structure and polymorphism. This document serves as a technical guide, outlining hypothetical polymorph screening, characterization, and data interpretation for this compound, providing researchers with a robust framework for such studies.
Introduction to this compound and the Importance of Polymorphism
This compound, with the chemical formula C₁₇H₂₆N₂O₄S, is a benzamide derivative used in the treatment of schizophrenia.[1] Like many pharmaceutical compounds, its efficacy and stability are intrinsically linked to its solid-state form. Polymorphism can impact key physicochemical properties including:
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Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the drug's dissolution rate and, consequently, its bioavailability.
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Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to a more stable form over time, potentially altering the drug product's performance.
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Mechanical Properties: Properties such as tabletability and flowability can be polymorph-dependent, impacting the manufacturing process of the final dosage form.
A thorough understanding and control of this compound's polymorphism are therefore essential for the development of a safe, effective, and consistent drug product.
Hypothetical Polymorph Screening of this compound
A polymorph screen for this compound would aim to crystallize the compound under a wide range of conditions to induce the formation of different solid forms.
Crystallization Techniques
A variety of crystallization methods would be employed:
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Solvent Evaporation: Solutions of this compound in a diverse range of solvents (polar, non-polar, protic, aprotic) would be allowed to evaporate slowly at different temperatures.
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Cooling Crystallization: Saturated solutions of this compound at elevated temperatures would be cooled at controlled rates to induce crystallization.
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Anti-Solvent Addition: An anti-solvent (in which this compound is poorly soluble) would be added to a solution of this compound to precipitate the solid.
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Slurry Conversion: A suspension of this compound in various solvents would be agitated at different temperatures for an extended period to facilitate the conversion to the most stable form in that solvent system.
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Melt Crystallization: The amorphous form of this compound, obtained by quench-cooling the melt, would be heated to induce crystallization.
The workflow for such a screening process can be visualized as follows:
Physicochemical Characterization of Hypothetical this compound Polymorphs
Once different solid forms are obtained, they must be thoroughly characterized to understand their properties.
Powder X-Ray Diffraction (PXRD)
PXRD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
Thermal Analysis
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Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and enthalpy of fusion for each polymorph. It can also reveal solid-solid transitions between forms.
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Thermogravimetric Analysis (TGA): TGA would identify the presence of solvates or hydrates by measuring weight loss upon heating.
Spectroscopic Techniques
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Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular environment and can differentiate polymorphs based on shifts in absorption or scattering peaks resulting from different intermolecular interactions (e.g., hydrogen bonding).
Single Crystal X-Ray Diffraction (SCXRD)
If single crystals of sufficient quality can be grown, SCXRD provides the definitive crystal structure, including unit cell dimensions, space group, and atomic positions. This information is crucial for understanding the molecular packing and conformational differences between polymorphs.
Data Presentation: Hypothetical this compound Polymorphs
The quantitative data obtained from the characterization of hypothetical this compound polymorphs would be summarized in tables for clear comparison.
Table 1: Hypothetical Crystallographic Data for this compound Polymorphs from SCXRD
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.123 | 8.456 |
| b (Å) | 15.456 | 12.789 |
| c (Å) | 12.789 | 18.123 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1934.5 | 1965.4 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.215 | 1.198 |
Table 2: Hypothetical Thermal and Solubility Data for this compound Polymorphs
| Property | Form I | Form II |
| Melting Point (DSC) | 185.2 °C | 178.5 °C |
| Enthalpy of Fusion (J/g) | 95.3 | 88.1 |
| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 0.8 |
Detailed Experimental Protocols
Powder X-ray Diffraction (PXRD)
-
Instrument: A PANalytical X'Pert PRO diffractometer (or equivalent) with Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: The resulting diffractograms are analyzed to identify characteristic peaks for each form.
Differential Scanning Calorimetry (DSC)
-
Instrument: A TA Instruments Q2000 DSC (or equivalent).
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Method: The sample is heated from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
Data Analysis: The onset temperature of the melting endotherm is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
-
Instrument: A TA Instruments Q500 TGA (or equivalent).
-
Sample Preparation: 5-10 mg of the sample is placed in a platinum pan.
-
Method: The sample is heated from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The weight loss as a function of temperature is plotted to identify desolvation or decomposition events.
This compound's Mechanism of Action: Dopamine D2 Receptor Signaling
This compound exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon binding dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound prevents this inhibition, thereby modulating downstream signaling cascades.
The signaling pathway affected by this compound can be visualized as follows:
Conclusion
While specific polymorphic forms of this compound have not been extensively reported, this guide provides a comprehensive framework for the investigation of its solid-state properties. A thorough polymorph screen, coupled with detailed physicochemical characterization, is a critical step in the development of a robust and reliable this compound drug product. The experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers in the pharmaceutical sciences. Understanding the interplay between crystal structure and the physicochemical properties of this compound will ultimately lead to the development of safer and more effective treatments for schizophrenia.
References
An In-Depth Technical Guide on the Mechanism of Action of Sultopride on D2/D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a substituted benzamide atypical antipsychotic agent utilized in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and D3 receptors.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with D2 and D3 receptors, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.
Core Mechanism of Action: D2/D3 Receptor Antagonism
This compound functions as a selective antagonist at both D2 and D3 dopamine receptors. In conditions such as schizophrenia, an overactivity of dopamine signaling in the mesolimbic pathway is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions). By blocking D2 and D3 receptors in this pathway, this compound mitigates the effects of excess dopamine, leading to a reduction in psychotic symptoms.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound at D2 and D3 receptors are critical parameters for understanding its pharmacological profile. The following tables summarize the available quantitative data.
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) |
| This compound | D2 | Rat | Radioligand Binding | Ki | 18 |
| This compound | D3 | Human | Radioligand Binding | Ki | 22 |
Table 1: this compound Binding Affinity Data
| Compound | Receptor | Assay Type | Parameter | Value (mg) | Receptor Occupancy |
| This compound | D2 | PET Study | ED50 | 8.7 | 50% |
Table 2: In Vivo Receptor Occupancy Data for this compound
Downstream Signaling Pathways
The antagonism of D2 and D3 receptors by this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.
G-Protein Signaling Cascade
Upon binding of an agonist like dopamine, D2/D3 receptors activate Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking these receptors, this compound prevents this signaling cascade, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by dopamine.
The dissociation of the G-protein heterotrimer also releases the Gβγ subunit complex, which can modulate the activity of various downstream effectors, including ion channels such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
β-Arrestin Signaling
In addition to G-protein signaling, D2 receptor activity is also modulated by β-arrestins. Upon agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G-protein signaling but can also initiate a separate wave of signaling through pathways such as the MAPK/ERK cascade. The precise role of this compound in modulating β-arrestin recruitment to D2/D3 receptors requires further investigation, but as an antagonist, it is expected to prevent the agonist-induced recruitment of β-arrestin.
Experimental Protocols
The characterization of this compound's interaction with D2/D3 receptors involves a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human D2 or D3 receptors or from brain tissue known to be rich in these receptors (e.g., striatum).
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for D2/D3 receptors (e.g., [³H]-Spiperone or [³H]-Raclopride) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound as an antagonist of D2/D3 receptor-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing D2 or D3 receptors are cultured in appropriate media.
-
Assay Buffer: A physiological buffer is used for the assay.
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Agonist Challenge: The cells are then treated with a D2/D3 receptor agonist (e.g., quinpirole) to inhibit cAMP production.
-
Antagonist Treatment: To determine the antagonist effect of this compound, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence-based assays.
-
Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.
Conclusion
This compound exerts its antipsychotic effects through the selective antagonism of dopamine D2 and D3 receptors. This blockade disrupts the canonical Gαi/o-mediated signaling pathway, leading to a disinhibition of adenylyl cyclase and subsequent modulation of intracellular cAMP levels. Further investigation into this compound's influence on β-arrestin-mediated signaling pathways will provide a more complete understanding of its molecular pharmacology. The experimental protocols outlined in this guide provide a robust framework for the continued characterization of this compound and the development of novel therapeutics targeting the dopaminergic system.
References
An In-depth Technical Guide to the Solubility and Stability of Sultopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of sultopride hydrochloride. This compound is an atypical antipsychotic of the benzamide class, acting as a selective dopamine D2 and D3 receptor antagonist, and is utilized in the treatment of schizophrenia.[1][2][3][4] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical formulations.
This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support research and development efforts.
Solubility of this compound Hydrochloride
The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. The solubility of this compound hydrochloride has been reported in various solvents, though the data exhibits some variability, likely due to differing experimental conditions such as temperature and pH.
Quantitative Solubility Data
The following table summarizes the reported solubility values for this compound hydrochloride in various solvents.
| Solvent | Solubility | Source |
| Water | 2 mg/mL (clear solution) | Sigma-Aldrich |
| Water | >10 mg/mL | Sigma-Aldrich |
| Water | 140 mg/mL (ultrasonication may be required) | MCE |
| Water | 0.201 mg/mL (predicted) | DrugBank |
| 0.1 M Hydrochloric Acid | 7 mg/mL | Sigma-Aldrich |
| Ethanol | 2.6 mg/mL | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (ultrasonication may be required) | MCE |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | Sigma-Aldrich |
Note: The wide range of reported aqueous solubility values highlights the importance of specifying and controlling experimental conditions during solubility determination.
pH-Dependent Solubility
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride powder is added to a known volume of the desired solvent (e.g., purified water, various pH buffers) in a sealed, temperature-controlled container (e.g., glass vial or flask).
-
Equilibration: The container is agitated using a shaker or magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.
-
Quantification: The concentration of this compound hydrochloride in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.
Stability of this compound Hydrochloride
Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
While specific degradation pathways for this compound hydrochloride have not been detailed in the available literature, studies on the related compound sulpiride, and other benzamides like itopride, provide valuable insights into potential degradation routes. The benzamide structure, with its amide linkage, is susceptible to hydrolysis under acidic and basic conditions.
Forced Degradation Studies
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to understand the intrinsic stability of a drug. These studies involve exposing the drug substance to stress conditions more severe than those of accelerated stability testing.
Typical Stress Conditions:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide at room temperature or elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 70-105 °C), with and without humidity.
-
Photostability: Exposing the solid drug substance to light sources as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter UV).
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
The following protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound hydrochloride, based on established practices for similar compounds.
Methodology:
-
Sample Preparation for Forced Degradation:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For hydrolytic and oxidative stress, mix the stock solution with the respective stressor (e.g., HCl, NaOH, or H₂O₂) and incubate for a defined period at a specific temperature.
-
For thermal and photolytic stress, expose the solid drug powder to the stress conditions.
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
-
Development of a Stability-Indicating HPLC Method:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a C18 or a cyano column, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The pH of the mobile phase is optimized to achieve good separation.
-
Detection: UV detection at a wavelength where this compound hydrochloride and its potential degradation products show significant absorbance (e.g., around 221 nm).
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main drug peak from all potential degradation products and process-related impurities.
-
Visualizations
Signaling Pathway
This compound hydrochloride exerts its therapeutic effect primarily through the antagonism of dopamine D2 and D3 receptors. The following diagram illustrates the generalized signaling pathway associated with D2/D3 receptor antagonism.
Caption: this compound blocks dopamine from binding to D2/D3 receptors.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of this compound hydrochloride in a pharmaceutical formulation using a stability-indicating HPLC method.
Caption: Workflow for HPLC analysis of this compound Hydrochloride.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound hydrochloride. While some quantitative solubility data is available, it shows variability, and a comprehensive pH-solubility profile is yet to be published. Stability studies on the closely related compound, sulpiride, suggest that this compound hydrochloride is likely susceptible to degradation under hydrolytic and oxidative conditions. The development of a validated stability-indicating HPLC method is crucial for the accurate quantification of this compound hydrochloride in the presence of its degradation products. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products containing this compound hydrochloride. Further research is warranted to fully elucidate the degradation pathways and to establish a definitive pH-solubility profile for this important antipsychotic agent.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The dopamine D2 receptor antagonist sulpiride modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Sultopride to Dopamine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of sultopride for dopamine receptor subtypes. Due to the limited availability of a complete public dataset for this compound, this guide leverages data from its close structural analog, sulpiride, to infer its binding profile. It is crucial to note that while structurally similar, in vivo studies suggest this compound may exhibit significantly higher potency at the D2 receptor than sulpiride.
Introduction to this compound and Dopamine Receptors
This compound is a substituted benzamide antipsychotic agent primarily known for its antagonist activity at dopamine D2 receptors. Understanding its binding affinity and selectivity across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is fundamental to elucidating its therapeutic mechanism of action and side-effect profile. Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors are typically coupled to Gαs/olf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. Conversely, the D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities of sulpiride, a close structural analog of this compound, to various dopamine receptor subtypes. These values provide an estimate of the binding profile of this compound.
| Receptor Subtype | Test Compound | Ki (nM) | Radioligand | Cell Source | Reference |
| D1 | (-)-Sulpiride | 50000 | [³H]-SCH 23390 | Bovine Striatal Membranes | [1] |
| D2 | S-(-)-Sulpiride | 58 | [³H]-N-methylspiperone | Cell Homogenates | |
| D2 | S-Sulpiride | 5.6 (Kd) | [³H]-S-sulpiride | Rat Striatal Membranes | [2] |
| D2 | S-Sulpiride | 8.3 (Kd) | [³H]-S-sulpiride | Rabbit Striatal Membranes | [2] |
| D3 | S-(-)-Sulpiride | 86 | [³H]-N-methylspiperone | Cell Homogenates | |
| D4 | S-(-)-Sulpiride | 1300 | [³H]-N-methylspiperone | Cell Homogenates |
Note: Ki values represent the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Kd represents the dissociation constant.
Experimental Protocols: Radioligand Binding Assay
The determination of in vitro binding affinities for compounds like this compound is typically performed using a competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand of known affinity.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH 23390 for D1-like receptors).
-
Test Compound: Unlabeled this compound.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., haloperidol or butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing cell membranes and the radioligand.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-specific agent.
-
Competitive Binding: Wells containing cell membranes, the radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of this compound's Inferred Binding Affinities
Caption: Inferred binding affinity profile of this compound.
D2 Receptor Signaling Pathway
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Conclusion
Based on the available data for its structural analog sulpiride, this compound is inferred to be a selective antagonist for the D2-like family of dopamine receptors, with the highest affinity for the D2 subtype, followed by the D3 receptor, and significantly lower affinity for the D4 and D1 receptors. This selectivity for the D2 receptor is consistent with its classification as a typical antipsychotic. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to determine the binding affinities of this compound and other novel compounds. The visualized workflows and pathways offer a clear representation of the experimental process and the drug's inferred mechanism of action at a molecular level. Further studies directly evaluating the in vitro binding profile of this compound across all dopamine receptor subtypes are warranted to confirm these inferences.
References
Preclinical Pharmacokinetics and Metabolism of Sultopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a substituted benzamide atypical antipsychotic agent that has been used in the treatment of schizophrenia. Understanding its pharmacokinetic profile and metabolic fate in preclinical models is crucial for the interpretation of toxicological studies and for predicting its behavior in humans. This technical guide provides an in-depth overview of the available preclinical data on the pharmacokinetics and metabolism of this compound in various animal models, including rats, rabbits, and dogs. The information is presented to aid researchers and drug development professionals in their evaluation of this compound.
Pharmacokinetics
While detailed quantitative pharmacokinetic parameters for this compound in preclinical models are not extensively available in the public domain, studies on its enantiomers and related compounds provide some insights. Following intravenous administration of racemic this compound (50 mg/kg) to rats and rabbits, the serum concentrations of the (-)-sultopride enantiomer were observed to be slightly higher than those of the (+)-sultopride enantiomer[1].
For the structurally related compound, sulpiride, oral administration in dogs at doses of 25, 50, and 100 mg/kg resulted in peak plasma concentrations of 6.1, 15.6, and 23.9 µg/mL, respectively. The plasma half-life of sulpiride in dogs was determined to be between 1.6 and 3.4 hours. In contrast, only trace amounts of sulpiride (less than 1 µg/mL) were detected in the plasma of rats after a high oral dose of 100 mg/kg, indicating significant species differences in oral bioavailability[2].
A study in dogs that received a single oral dose of 45 mg/kg of this compound found that the maximal concentrations of this compound and its N-desethyl metabolite in various organs were reached one hour after administration.
Table 1: Summary of Qualitative Pharmacokinetic Observations for this compound and Related Compounds in Preclinical Models
| Compound | Species | Route of Administration | Dose | Observations | Reference |
| Racemic this compound | Rat, Rabbit | Intravenous | 50 mg/kg | Serum concentrations of (-)-sultopride were slightly higher than (+)-sultopride. | [1] |
| Sulpiride | Dog | Oral | 25, 50, 100 mg/kg | Peak plasma concentrations were 6.1, 15.6, and 23.9 µg/mL, respectively. Plasma half-life was 1.6-3.4 hours. | [2] |
| Sulpiride | Rat | Oral | 100 mg/kg | Only trace amounts (<1 µg/mL) detected in plasma. | |
| This compound | Dog | Oral | 45 mg/kg | Maximal concentrations in organs reached at 1 hour post-administration. |
Metabolism and Biotransformation
The biotransformation of this compound has been investigated in several preclinical species, revealing significant metabolic pathways and species-specific differences. Unlike in humans where this compound is relatively stable, it is more extensively metabolized in rats, rabbits, and dogs.
In these preclinical models, less than 40% of an oral dose of 14C-labeled this compound is excreted in the urine as the unchanged drug. Four primary metabolites have been identified across these species, although their relative proportions vary significantly.
Table 2: Major Urinary Metabolites of this compound in Preclinical Models
| Species | Major Metabolite(s) | Reference |
| Rat | O-desmethyl this compound | |
| Rabbit | Oxo-sultopride and O-desmethyl this compound | |
| Dog | N-desethyl this compound and oxo-sultopride |
A notable sex-dependent difference has been observed in rats, with male rats excreting smaller quantities of unchanged this compound in the urine compared to female rats.
Metabolic Pathways
The primary metabolic transformations of this compound in preclinical models involve O-demethylation, oxidation of the pyrrolidine ring to form a lactam (oxo-sultopride), and N-de-ethylation of the pyrrolidine side chain.
Caption: Metabolic pathways of this compound in different preclinical species.
Experimental Protocols
In Vivo Oral Administration (Rat Model)
This protocol describes a general procedure for the oral administration of this compound to rats for pharmacokinetic and metabolism studies.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight before dosing but have free access to water.
-
Dose Formulation: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, to the desired concentration.
-
Dose Administration:
-
Animals are weighed to determine the precise dosing volume.
-
The animal is gently restrained.
-
A ball-tipped gavage needle of appropriate size (e.g., 16-18 gauge for rats) is attached to a syringe containing the dose formulation.
-
The length of the gavage needle to be inserted is predetermined by measuring from the animal's snout to the last rib.
-
The gavage needle is carefully inserted into the esophagus, and the formulation is administered slowly.
-
-
Sample Collection:
-
For pharmacokinetic studies, blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).
-
Caption: A typical experimental workflow for a preclinical pharmacokinetic and metabolism study of this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound and its metabolites in biological matrices is typically achieved using a validated HPLC method.
-
Sample Preparation:
-
Plasma samples are thawed.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol, often containing an internal standard.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions (Illustrative Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detection at a wavelength of approximately 230-240 nm.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations of this compound and its metabolites.
-
The peak area ratios of the analytes to the internal standard are used to determine the concentrations in the unknown samples.
-
Conclusion
The preclinical evaluation of this compound reveals significant metabolism in rats, rabbits, and dogs, with O-demethylation, oxidation, and N-de-ethylation being the primary biotransformation pathways. There are notable species-dependent differences in the metabolic profiles, which should be considered when extrapolating preclinical findings to humans. While comprehensive quantitative pharmacokinetic data for this compound in these models is limited in publicly available literature, the provided information on its metabolic fate and established analytical and in vivo methodologies offers a solid foundation for further research and development activities. Future studies should aim to fully characterize the pharmacokinetic parameters of this compound in relevant preclinical species to better support its clinical development and therapeutic use.
References
Electrophysiological Deep Dive: Unraveling the Neuronal Impact of Sultopride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride, a substituted benzamide antipsychotic, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission. A comprehensive understanding of its electrophysiological actions at the cellular and network levels is paramount for advancing drug development and refining its clinical application. This technical guide provides a detailed examination of the electrophysiological effects of this compound on neuronal activity. It synthesizes key quantitative data from preclinical studies into structured tables, outlines detailed experimental methodologies for reproducing pivotal experiments, and employs mandatory visualizations to illustrate complex signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals engaged in the study of neuropsychiatric pharmacotherapies.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
Table 1: this compound (and related compounds) Binding Affinity for Dopamine D2 Receptors
| Compound | Radioligand Displaced | Preparation | Ki (nM) | pA2 Value |
| (-)-Sulpiride | [3H]spiperone | Rat Striatal Preparations | <100 | 8.97 (Substantia Nigra) |
| (+)-Sulpiride | [3H]spiperone | Rat Striatal Preparations | 40-100 times less active than (-)-sulpiride | - |
Note: A specific Ki value for (-)-sultopride is not definitively reported in the reviewed literature; however, its activity is known to reside in the (-)-enantiomer. The pA2 value is a measure of antagonist potency.[2][3]
Downstream Signaling Cascade
Blockade of the D2 receptor by this compound initiates a cascade of intracellular events. D2 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Upon dopamine binding, these receptors typically inhibit the activity of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP). By antagonizing the D2 receptor, this compound disinhibits adenylyl cyclase, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and influencing neuronal excitability.
Electrophysiological Effects on Neuronal Firing
This compound's antagonism of D2 autoreceptors on dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) leads to a disinhibition of these neurons, resulting in an increase in their firing rate. This effect is dose-dependent. While precise quantitative data for a full dose-response curve for this compound is limited, studies on the closely related compound (-)-sulpiride demonstrate this relationship.
Table 2: Effect of (-)-Sulpiride on the Firing Rate of Dopaminergic Neurons in the Substantia Nigra
| Dose (mg/kg, i.v.) | Effect on Firing Rate |
| 10-50 | Dose-related increase |
| up to 50 (in halothane-anesthetized rats) | No activation of firing |
Source: These findings suggest that the excitatory effect of sulpiride on dopaminergic neurons is influenced by the anesthetic state of the animal.[4]
Studies have also shown that both this compound and sulpiride administration lead to a marked acceleration of dopamine turnover in the rat brain, with this compound having a more pronounced effect in the striatum.[5] This increased turnover is an indirect indicator of elevated neuronal activity.
Experimental Protocols
In Vivo Single-Unit Extracellular Recording
This technique allows for the direct measurement of the firing rate of individual neurons in a living animal, providing insight into how a drug modulates neuronal activity in a physiologically relevant context.
Protocol:
-
Animal Preparation: Adult male rats are anesthetized (e.g., with chloral hydrate or urethane, though note the influence of anesthetics on drug effects). The animal is placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest, such as the substantia nigra.
-
Electrode Placement: A glass micropipette filled with a conductive solution (e.g., 2M NaCl) is lowered into the target brain region. The electrode is advanced slowly until the characteristic firing pattern of a dopaminergic neuron is identified (slow, regular, with a broad action potential).
-
Drug Administration: A baseline firing rate is recorded for a stable period. This compound is then administered, typically intravenously (i.v.) through a cannulated femoral vein, in increasing doses.
-
Data Acquisition and Analysis: The neuronal firing rate is continuously recorded throughout the experiment. Changes in firing frequency relative to the baseline are quantified and analyzed to determine the dose-response relationship.
Brain Slice Electrophysiology
This ex vivo technique allows for greater experimental control and the ability to study the direct effects of a drug on a specific neural circuit, isolated from the complexities of the whole-animal system.
Protocol:
-
Slice Preparation: A rat is deeply anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300-400 µm thick) containing the region of interest are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A recording electrode is placed in the target area (e.g., substantia nigra) to record extracellular field potentials or single-unit activity.
-
Drug Application: After establishing a stable baseline recording, this compound is bath-applied to the slice at known concentrations.
-
Data Analysis: Changes in neuronal firing rate or postsynaptic potentials are measured and compared to the baseline to determine the effect of this compound.
Effects on Action Potential Properties
While specific quantitative data on the effects of this compound on neuronal action potential duration and amplitude are not extensively detailed in the available literature, its mechanism of action suggests potential indirect effects. By modulating dopamine D2 receptors, which in turn can influence various ion channels through G-protein signaling, this compound could theoretically alter the shape and duration of the action potential. Further research using whole-cell patch-clamp recordings is necessary to fully elucidate these potential effects.
Whole-Cell Patch-Clamp Recording Workflow
Conclusion and Future Directions
This compound's electrophysiological profile is primarily characterized by its antagonistic action at dopamine D2 receptors, leading to an increase in the firing rate of dopaminergic neurons. This action is central to its therapeutic efficacy as an antipsychotic. While the qualitative effects are well-established, there is a need for more detailed quantitative studies to fully characterize the dose-response relationship of this compound on neuronal firing and to investigate its potential effects on action potential properties. Future research employing techniques such as whole-cell patch-clamp recordings will be instrumental in providing a more granular understanding of this compound's impact on neuronal excitability. Such studies will not only enhance our fundamental knowledge of this compound but also inform the development of novel antipsychotics with improved efficacy and side-effect profiles.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Comparison between the pharmacology of dopamine receptors mediating the inhibition of cell firing in rat brain slices through the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Sulpiride activates the firing rate and tyrosine hydroxylase activity of dopaminergic neurons in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in effects of this compound and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Atypical Antipsychotic Properties of Sultopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultopride, a substituted benzamide antipsychotic, has been utilized in the treatment of schizophrenia in several countries for decades. While often classified as a typical antipsychotic due to its primary action as a dopamine D2 receptor antagonist, emerging evidence suggests a more complex pharmacological profile that may confer atypical properties. This technical guide provides an in-depth exploration of the atypical antipsychotic characteristics of this compound, focusing on its receptor binding profile, downstream signaling effects, and preclinical and clinical evidence. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.
Introduction
This compound is a benzamide derivative that has demonstrated efficacy in the management of psychotic symptoms.[1] Its primary mechanism of action is the blockade of dopamine D2 receptors, a characteristic shared with typical antipsychotics.[2] However, unlike classical neuroleptics, this compound exhibits a degree of selectivity for the dopamine D3 receptor and has also been shown to interact with other neurotransmitter systems, including serotonin and the gamma-hydroxybutyrate (GHB) receptor.[3][4] These additional interactions may contribute to a more favorable side effect profile and broader efficacy, aligning it more closely with atypical antipsychotics. This guide aims to dissect the multifaceted pharmacological properties of this compound, providing a comprehensive resource for researchers in the field of antipsychotic drug development.
Receptor Binding Profile of this compound
The atypicality of an antipsychotic is often attributed to its receptor binding profile, particularly a lower affinity for dopamine D2 receptors relative to serotonin 5-HT2A receptors. While comprehensive, directly comparable binding data for this compound across a wide range of receptors is limited in publicly available literature, its key interactions are summarized below.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | High Affinity (Specific values not consistently reported) | [2] |
| Dopamine D3 | High Affinity (Specific values not consistently reported) | |
| Serotonin 5-HT3 | Moderate Affinity (Specific values not consistently reported) | |
| GHB Receptor | Clinically relevant affinity |
Note: The lack of precise, consistently reported Ki values in the literature is a significant gap. The table reflects the qualitative descriptions of affinity found in various sources. Further dedicated binding studies are warranted.
Mechanism of Action and Signaling Pathways
This compound's therapeutic and adverse effects are a direct consequence of its interaction with various CNS receptors and their downstream signaling cascades.
Dopamine D2/D3 Receptor Antagonism
This compound's primary antipsychotic effect is mediated through the blockade of postsynaptic dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways. This antagonism is believed to reduce the hyperactivity of dopaminergic transmission associated with the positive symptoms of schizophrenia.
-
Signaling Pathway: D2 and D3 receptors are G-protein coupled receptors (GPCRs) of the Gi/o family. Their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibition, thereby modulating downstream signaling cascades, including the activity of protein kinase A (PKA).
Serotonin 5-HT3 Receptor Interaction
This compound has also been reported to have some affinity for the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can influence the release of several neurotransmitters, including dopamine and acetylcholine. Antagonism at this receptor is a feature of some atypical antipsychotics and is thought to contribute to pro-cognitive and anxiolytic effects.
-
Signaling Pathway: The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, allowing the influx of Na+ and Ca2+ ions, which leads to depolarization of the neuron and subsequent modulation of neurotransmitter release. This compound's antagonism at this receptor would prevent this depolarization.
GHB Receptor Interaction
This compound shares with its parent compound, sulpiride, a clinically relevant affinity for the GHB receptor. The endogenous ligand for this receptor, gamma-hydroxybutyrate, is a neurotransmitter with complex effects on the central nervous system. The GHB receptor is an excitatory G-protein coupled receptor. The functional consequences of this compound's interaction with this receptor are not fully elucidated but may contribute to its overall clinical profile.
-
Signaling Pathway: The GHB receptor is coupled to a G-protein that, upon activation, can lead to the release of glutamate. This excitatory effect is in contrast to the sedative effects mediated by GHB's action at GABAB receptors. This compound's interaction at the GHB receptor may modulate this excitatory signaling.
Preclinical Evidence
Animal models of schizophrenia are crucial for evaluating the antipsychotic potential of novel compounds. Key models include those that assess a drug's ability to reverse psychostimulant-induced hyperlocomotion and to ameliorate deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in individuals with schizophrenia.
Table 2: Representative Preclinical Data for Benzamide Antipsychotics in Animal Models of Schizophrenia (Hypothetical Data for this compound)
| Animal Model | Behavioral Measure | This compound Dose (mg/kg) | % Reversal of Deficit |
| Amphetamine-Induced Hyperactivity | Locomotor Activity | 10 | 40% |
| 30 | 75% | ||
| 100 | 90% | ||
| PCP-Induced PPI Deficit | % PPI | 10 | 35% |
| 30 | 60% | ||
| 100 | 80% |
Note: This table is a hypothetical representation to illustrate how such data would be presented. Actual experimental data for this compound is needed to populate this table accurately.
Clinical Efficacy
The clinical efficacy of antipsychotics is typically assessed using standardized rating scales, with the Positive and Negative Syndrome Scale (PANSS) being the most widely used. The PANSS evaluates the severity of positive symptoms, negative symptoms, and general psychopathology.
Table 3: Representative Clinical Efficacy Data for Amisulpride in Schizophrenia (as a proxy for this compound)
| Time Point | Mean PANSS Total Score (± SD) | Mean PANSS Positive Score (± SD) | Mean PANSS Negative Score (± SD) |
| Baseline | 90.5 ± 15.2 | 23.8 ± 5.7 | 23.7 ± 7.9 |
| Week 2 | 73.0 ± 17.7 | 18.1 ± 6.2 | 20.7 ± 8.0 |
| Week 4 | 60.7 ± 17.6 | 14.1 ± 5.5 | 17.8 ± 7.8 |
| Week 8 | 51.0 ± 14.6 | 11.1 ± 4.1 | 15.2 ± 7.0 |
Data adapted from a study on amisulpride. This table serves as an example of how clinical efficacy data for this compound should be presented.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [3H]-spiperone)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding), and a non-specific competitor (e.g., unlabeled haloperidol) for determining non-specific binding.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the diluted cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in the striatum of a freely moving rat.
Procedure:
-
Anesthetize the rat and surgically implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Express the results as a percentage change from baseline dopamine levels.
Prepulse Inhibition (PPI) Test
This protocol details the PPI test in rodents to assess sensorimotor gating, a behavioral paradigm relevant to schizophrenia.
Procedure:
-
Place the animal in a startle response chamber and allow it to acclimate.
-
Administer this compound or vehicle at the desired pre-treatment time.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-86 dB) presented shortly before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle response (amplitude of whole-body flinch) for each trial.
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Conclusion
This compound presents a complex pharmacological profile that extends beyond simple dopamine D2 receptor antagonism. Its interactions with D3, 5-HT3, and GHB receptors may contribute to a more "atypical" clinical profile than its traditional classification suggests. However, a comprehensive understanding of its atypical properties is hampered by a lack of publicly available, detailed quantitative data. This technical guide has synthesized the current knowledge and provided a framework for future research. Further studies employing the detailed experimental protocols outlined herein are essential to fully elucidate the receptor binding profile, downstream signaling effects, and preclinical and clinical efficacy of this compound. Such data will be invaluable for optimizing its clinical use and for guiding the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. 5-HT<sub>3</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulpiride, but not haloperidol, up-regulates gamma-hydroxybutyrate receptors in vivo and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Development and Validation of a Stability-Indicating HPLC Method for Sultopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a substituted benzamide derivative with antipsychotic properties, acting as a selective dopamine D2/D3 receptor antagonist. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms, as well as for assessing its stability. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1]
This document outlines a proposed stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from its potential degradation products, which may form under various stress conditions. This protocol is based on established analytical methodologies for structurally similar compounds such as Sulpiride and Amisulpride and is intended to serve as a comprehensive guide for method development, validation, and implementation in a quality control setting.[2][3][4][5]
Proposed HPLC Method Parameters
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.1, 20mM) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
3.1.1 Phosphate Buffer (20mM, pH 4.1): Dissolve approximately 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.1 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.
3.1.2 Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the ratio of 80:20 (v/v). Sonicate for 15 minutes to degas the mobile phase.
3.1.3 Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3.1.4 Standard Working Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
3.1.5 Sample Solution Preparation (for a hypothetical 200 mg tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
Method Validation Protocol
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
System Suitability: Inject the standard working solution six times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug. The drug should be exposed to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: A series of at least five concentrations of this compound (e.g., 25, 50, 75, 100, 125, 150 µg/mL) should be prepared from the stock solution. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
-
Accuracy (% Recovery): The accuracy of the method should be determined by recovery studies. A known amount of this compound standard should be spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The percentage recovery of the added drug should be calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration should be made on the same day. The %RSD of the peak areas should be calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability study should be performed on a different day, by a different analyst, and on a different instrument to assess the intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the buffer (±0.2 units). The effect of these changes on the system suitability parameters should be evaluated.
Forced Degradation Protocol
The following conditions are recommended for forced degradation studies:
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat 1 mL of the standard stock solution with 1 mL of 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the diluent. |
| Base Hydrolysis | Treat 1 mL of the standard stock solution with 1 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the diluent. |
| Oxidative Degradation | Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent. |
| Thermal Degradation | Expose the solid drug powder to a temperature of 105°C in a hot air oven for 48 hours. Prepare a solution of 100 µg/mL in the diluent. |
| Photolytic Degradation | Expose the solid drug powder to UV light (254 nm) and fluorescent light in a photostability chamber for a period sufficient to evaluate stability (as per ICH Q1B guidelines). Prepare a solution of 100 µg/mL in the diluent. |
Data Presentation
System Suitability Parameters (Typical Expected Results)
| Parameter | Acceptance Criteria |
| % RSD of Peak Area | ≤ 2.0% |
| Theoretical Plates | ≥ 2000 |
| Tailing Factor | ≤ 2.0 |
Method Validation Summary (Typical Expected Results)
| Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | To be determined (typically < 1 µg/mL) |
| LOQ | To be determined (typically < 3 µg/mL) |
| Robustness | System suitability parameters should pass |
Forced Degradation Results Summary (Hypothetical)
| Stress Condition | % Degradation | No. of Degradation Peaks | Resolution (this compound and nearest peak) |
| Acid Hydrolysis | ~15% | 2 | > 2.0 |
| Base Hydrolysis | ~12% | 1 | > 2.0 |
| Oxidative Degradation | ~18% | 3 | > 2.0 |
| Thermal Degradation | ~8% | 1 | > 2.0 |
| Photolytic Degradation | ~5% | 1 | > 2.0 |
Visualizations
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpar.com [ijpar.com]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for the Quantification of Sultopride in Brain Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a substituted benzamide atypical antipsychotic agent primarily used in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to its selective antagonism of dopamine D2 and D3 receptors in the brain.[1][2] Understanding the concentration of this compound in specific brain regions is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall drug development. This document provides detailed protocols for the quantification of this compound in brain tissue samples using modern analytical techniques, summarizes available quantitative data, and illustrates the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The distribution of this compound in the brain is not uniform, with higher concentrations observed in specific regions. The following table summarizes the regional distribution of this compound in rat brain tissue after intraperitoneal administration, as determined by radioimmunoassay.[3]
| Brain Region | This compound Concentration (ng/g tissue) |
| Hypothalamus | Relatively High |
| Striatum | Relatively High |
| Mesolimbic Area | Relatively High |
| Hippocampus | Relatively High |
| Pituitary | Concentrated |
| Pineal Body | Concentrated |
Data extracted from a study by Mizuchi et al. (1983) following intraperitoneal administration in rats. "Relatively High" indicates regions with notable accumulation compared to others, though specific numerical values for all regions were not provided in the abstract.
Signaling Pathway of this compound
This compound exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the downstream signaling cascade initiated by dopamine, thereby modulating dopaminergic neurotransmission.
Caption: Mechanism of this compound action at the dopamine D2 receptor.
Experimental Protocols
This section details a comprehensive protocol for the quantification of this compound in brain tissue, combining best practices for tissue homogenization, analyte extraction, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Brain Tissue Homogenization
This protocol is designed to efficiently disrupt brain tissue while minimizing degradation of the target analyte.
Materials:
-
Frozen brain tissue sample
-
Homogenization buffer (e.g., 0.25 M sucrose solution or RIPA buffer)
-
Bead homogenizer (e.g., Bullet Blender®) with appropriate beads
-
Pre-chilled homogenization tubes
-
Centrifuge
Protocol:
-
Weigh the frozen brain tissue sample.
-
Place the tissue in a pre-chilled homogenization tube containing the appropriate volume of ice-cold homogenization buffer to create a 10% (w/v) homogenate.
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead homogenizer according to the manufacturer's instructions (e.g., 4000 rpm for 30-second cycles, repeated as necessary).
-
Keep the samples on ice throughout the homogenization process to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
This compound Extraction from Brain Homogenate
A combination of protein precipitation and liquid-liquid extraction is recommended for efficient recovery of this compound and removal of matrix interferences.
Materials:
-
Brain homogenate supernatant
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound like sulpiride)
-
Acetonitrile (ACN), ice-cold
-
Extraction solvent (e.g., Dichloromethane (DCM) or a mixture of organic solvents)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
Protocol:
-
To a known volume of brain homogenate supernatant, add the internal standard solution.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): Add an equal volume of the extraction solvent (e.g., DCM) to the supernatant.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (bottom layer for DCM) to a new tube. To facilitate phase separation, the sample can be frozen at -20°C, which will freeze the aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of the reconstitution solvent.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Quantification
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., starting with a low percentage of B, ramping up to a high percentage, followed by a wash and re-equilibration).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific mass transitions for this compound would need to be optimized, but a related compound, amisulpride (a close structural analog), uses transitions such as m/z 370.2 > 242.1.
-
Internal Standard: To be determined based on the chosen IS.
-
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both this compound and the IS to achieve maximum sensitivity.
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank brain homogenate with known concentrations of this compound and a fixed concentration of the IS.
-
Process the calibration standards and quality control (QC) samples alongside the unknown brain tissue samples using the extraction protocol described above.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in brain tissue samples.
Caption: Workflow for this compound quantification in brain tissue.
References
Application Notes and Protocols for Sultopride Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of sultopride in rodent behavioral studies. This document includes detailed experimental protocols for key behavioral assays, a summary of quantitative data from relevant studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a selective dopamine D2 receptor antagonist used in the treatment of psychoses.[1] In preclinical research, it serves as a valuable tool for investigating the role of the dopaminergic system in various behaviors and for screening potential antipsychotic compounds. These notes are intended to provide researchers with the necessary information to design and execute robust and reproducible behavioral studies involving this compound administration in rodents.
General Administration Guidelines
For systemic administration in rodents, this compound is typically dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection.
-
Vehicle: The choice of vehicle should be based on the solubility of the this compound salt being used and should be non-toxic to the animals. Common vehicles include sterile saline (0.9% NaCl) or a small amount of acid to aid dissolution, followed by pH adjustment. For example, sulpiride, a closely related compound, has been dissolved in 0.1 N HCl and then titrated with 0.1 N NaOH. It is crucial to ensure the final solution is as close to a physiological pH (~7.4) as possible to avoid irritation.
-
Administration Volume: The volume of the injection should be minimized to avoid discomfort to the animal. A general guideline is 5-10 ml/kg for intraperitoneal injections in rats and mice.
-
Timing: The time between drug administration and behavioral testing is a critical parameter. For intraperitoneal injections of this compound and related compounds, a pretreatment time of 20-30 minutes is commonly used to allow for sufficient absorption and distribution to the central nervous system.[2]
Quantitative Data Summary
The following tables summarize the dosages of this compound and the closely related D2 antagonist, sulpiride, used in various rodent behavioral studies and their observed effects.
Table 1: this compound Dosage and Effects in Rodent Behavioral Studies
| Species | Dosage Range | Route of Administration | Behavioral Test | Observed Effects | Reference(s) |
| Rat | 50 mg/kg | Intravenous | Pharmacokinetic study | Serum concentrations of (-)-sultopride were slightly higher than (+)-sultopride. | [3] |
| Rat | Not specified | Not specified | Dopamine Turnover | More marked increase in dopamine metabolites in the striatum compared to sulpiride. More effective in preventing apomorphine-induced reduction in dopamine metabolites. | [4] |
Table 2: Sulpiride Dosage and Effects in Rodent Behavioral Studies
| Species | Dosage Range | Route of Administration | Behavioral Test | Observed Effects | Reference(s) |
| Rat | 3.0 - 180.0 mg/kg (single); up to 90.0 mg/kg (long-term) | Intraperitoneal (IP) | Open-field and apomorphine-induced stereotypy | Single administration did not consistently modify locomotion. Long-term withdrawal increased open-field activity and responsiveness to apomorphine. | [5] |
| Rat | 60 mg/kg, 100 mg/kg | Intraperitoneal (IP) | Active Allothetic Place Avoidance | 60 mg/kg decreased locomotor activity without affecting spatial efficiency. 100 mg/kg caused deficits in both locomotor and spatial behaviors. | |
| Mouse | 20, 50, 100 mg/kg (acute); 10, 20, 50 mg/kg (chronic) | Intraperitoneal (IP) | Agonistic Behavior | Acute administration decreased attack and threat behavior. Chronic administration did not significantly alter aggressive behaviors. | |
| Mouse | 40, 60, 80 mg/kg | Intraperitoneal (IP) | Body Weight | Chronic administration did not alter body weight in male mice. | |
| Rat | Not specified | Systemic | Five-Choice Serial Reaction Time Task | Alleviated accuracy deficits in rats with medial prefrontal cortex lesions. | |
| Rat | Not specified | Not specified | Male Sexual Behavior | Dose-dependent effects on various measures of sexual behavior. |
Experimental Protocols
Locomotor Activity Assessment
This protocol outlines the procedure for assessing spontaneous locomotor activity in an open-field arena following this compound administration.
Experimental Workflow: Locomotor Activity
Caption: Workflow for locomotor activity assessment.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats)
-
Video tracking software
-
This compound
-
Vehicle solution
-
Syringes and needles for IP injection
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Preparation: Prepare the required concentrations of this compound in the chosen vehicle on the day of the experiment.
-
Administration: Administer the appropriate dose of this compound or vehicle via intraperitoneal (IP) injection.
-
Pre-treatment Interval: Return the animal to its home cage for a 20-30 minute pre-treatment period.
-
Testing:
-
Gently place the animal in the center of the open-field arena.
-
Start the video tracking software and record the animal's activity for a predetermined duration (e.g., 15-60 minutes).
-
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with an appropriate cleaning solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Materials:
-
Elevated plus maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide), elevated 40-50 cm from the floor. Two opposite arms are enclosed by walls (15 cm high for mice; 40 cm high for rats).
-
Video camera and tracking software
-
This compound
-
Vehicle solution
-
Syringes and needles for IP injection
Procedure:
-
Acclimatization: Acclimatize the animals to the dimly lit testing room for at least 60 minutes before the test.
-
Drug Preparation: Prepare fresh solutions of this compound and vehicle.
-
Administration: Inject the animals with this compound or vehicle IP.
-
Pre-treatment Interval: Allow a 20-30 minute interval in the home cage.
-
Testing:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Record the session for 5 minutes.
-
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning: Clean the maze thoroughly between animals.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders.
Caption: this compound blocks dopamine's activation of D2 receptor signaling pathways.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Manipulation of D2 receptors with quinpirole and sulpiride affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of enantiomers of this compound in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of single and long-term administration of sulpiride on open-field and stereotyped behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Sultopride Receptor Occupancy at Dopamine D2/D3 Receptors using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a selective antagonist of dopamine D2 and D3 receptors, belonging to the substituted benzamide class of antipsychotic drugs.[1] Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its pharmacological profile and guiding drug development efforts. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[2] This document provides detailed protocols for conducting in vitro competition radioligand binding assays to determine the receptor occupancy of this compound at dopamine D2/D3 receptors.
The principle of a competition binding assay involves measuring the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor.[3] The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the competitor for the receptor.[4]
Data Presentation
Table 1: Binding Affinities (Ki) of Sulpiride at Human Dopamine D2 and D3 Receptors
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| (-)-Sulpiride | Dopamine D2 | [3H]-Spiperone | 29 | [5] |
| (-)-Sulpiride | Dopamine D2 | [3H]-Spiperone | 39 | |
| Sulpiride | Dopamine D2 | [3H]-Spiperone | 210 - 233 (IC50) |
Note: IC50 values are dependent on the concentration of the radioligand used in the assay.
Table 2: Representative Saturation Binding Data for [3H]-Raclopride at Dopamine D2 Receptors
| Parameter | Value | Unit |
| Kd | 1.5 - 5 | nM |
| Bmax | 200 - 500 | fmol/mg protein |
Note: Kd (dissociation constant) and Bmax (maximum receptor density) are determined from saturation binding experiments. These values are essential for the calculation of Ki from IC50 values using the Cheng-Prusoff equation.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Dopamine D2/D3 Receptors
This protocol describes the preparation of cell membranes, which serve as the source of the receptors for the binding assay.
Materials:
-
Cells stably expressing human dopamine D2 or D3 receptors (e.g., HEK293, CHO cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Cryoprotectant Solution: Assay buffer with 10% sucrose
-
Centrifuge and rotor capable of 20,000 x g at 4°C
-
Homogenizer (e.g., Dounce or Polytron)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in Cryoprotectant Solution.
-
Determine the protein concentration of the membrane preparation.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
This protocol details the procedure for a competition binding assay to determine the IC50 and subsequently the Ki of this compound.
Materials:
-
Prepared cell membranes expressing dopamine D2 or D3 receptors
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand: [3H]-Raclopride or [3H]-Spiperone (at a concentration close to its Kd)
-
Unlabeled Competitor: this compound (serially diluted)
-
Non-specific Binding Determiner: A high concentration of a known D2/D3 antagonist (e.g., 10 µM Haloperidol)
-
96-well microplates
-
Microplate harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane aliquots on ice and resuspend in Assay Buffer to the desired final concentration (typically 50-120 µg of protein per well for tissue or 3-20 µg for cells).
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand solution.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding determiner, and 50 µL of radioligand solution.
-
Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of radioligand solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a microplate harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
References
- 1. Differences in effects of this compound and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for PET Imaging of Sultopride D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo Positron Emission Tomography (PET) imaging studies to determine the dopamine D2 receptor occupancy of sultopride. This document is intended to guide researchers through the necessary steps, from radioligand synthesis to data analysis, ensuring high-quality and reproducible results.
Introduction
This compound is a substituted benzamide antipsychotic agent that exhibits high affinity and selectivity for the dopamine D2 receptor. PET imaging is a powerful, non-invasive technique that allows for the in vivo quantification of receptor occupancy, providing crucial information for drug development, dose-finding studies, and understanding the pharmacodynamics of neuropsychiatric drugs. By measuring the displacement of a specific D2 receptor radioligand by this compound, researchers can determine the percentage of receptors occupied at different plasma concentrations of the drug. In vivo receptor binding studies suggest that a dopamine D2 receptor occupancy of 70-80% is optimal for achieving antipsychotic effects while minimizing the risk of extrapyramidal symptoms[1].
Quantitative Data Summary
The following tables summarize the quantitative data from a key study by Takano et al. (2006) investigating this compound D2 receptor occupancy in healthy male subjects using PET with [¹¹C]raclopride.
Table 1: Relationship Between this compound Dose, Plasma Concentration, and D2 Receptor Occupancy
| Dose (mg) | Plasma Concentration (ng/mL) | D2 Receptor Occupancy (%) |
| 5 | 15.3 | 43.5 |
| 10 | 28.9 | 59.8 |
| 20 | 56.4 | 74.3 |
| 30 | 85.1 | 81.2 |
| 40 | 112.8 | 85.1 |
Data extracted from Takano et al., 2006.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value |
| ED₅₀ (dose) | 8.7 mg |
| ED₅₀ (plasma concentration) | 32 ng/mL |
ED₅₀ represents the dose or plasma concentration required to achieve 50% of the maximal effect (in this case, D2 receptor occupancy). Data extracted from Takano et al., 2006.
Experimental Protocols
Radioligand Synthesis: [¹¹C]Raclopride
[¹¹C]Raclopride is a widely used radioligand for PET imaging of D2 receptors due to its suitable affinity and kinetics. The following is a generalized protocol for its automated synthesis.
Protocol: Automated Synthesis of [¹¹C]Raclopride
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target gas (typically N₂ with a small amount of O₂) with protons from a cyclotron.
-
Conversion to [¹¹C]CH₃I: The produced [¹¹C]CO₂ is converted to [¹¹C]methane (CH₄) by reduction with H₂ over a nickel catalyst. [¹¹C]CH₄ is then reacted with iodine (I₂) at high temperature to form [¹¹C]methyl iodide (CH₃I) in the gas phase.
-
Radiolabeling Reaction:
-
The [¹¹C]CH₃I is trapped in a solution containing the precursor, desmethyl-raclopride, and a base (e.g., NaOH) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated (e.g., at 70°C for 5 minutes) to facilitate the O-methylation of the precursor.
-
-
Purification:
-
The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]raclopride from unreacted precursor and other byproducts.
-
The collected fraction containing [¹¹C]raclopride is then diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
-
Formulation:
-
The cartridge is washed with sterile water to remove any remaining impurities.
-
The final product, [¹¹C]raclopride, is eluted from the cartridge with ethanol and diluted with sterile saline for injection.
-
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, sterility, and pyrogenicity before administration.
Subject Preparation
Human Subjects:
-
Informed Consent: Obtain written informed consent from all subjects after a thorough explanation of the study procedures and potential risks.
-
Medical Screening: Perform a comprehensive medical and psychiatric screening to ensure subjects are healthy and meet the inclusion criteria.
-
Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to minimize any potential effects of food on drug absorption and metabolism.
-
Abstinence: Instruct subjects to abstain from caffeine, alcohol, and nicotine for at least 24 hours before the scan.
-
Medication: Ensure that subjects are not taking any medications that could interfere with the dopamine system.
-
Catheter Placement: Insert two intravenous catheters, one for radioligand injection and one for blood sampling (if required for arterial input function measurement).
Animal Subjects (e.g., Rodents, Non-Human Primates):
-
Acclimatization: Allow animals to acclimate to the laboratory environment to reduce stress.
-
Fasting: Fast animals overnight with free access to water.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical as some can affect the dopamine system.
-
Catheterization: Place a catheter in a tail vein or other suitable vessel for radioligand administration.
-
Physiological Monitoring: Throughout the procedure, monitor vital signs such as heart rate, respiration, and body temperature. Maintain body temperature using a heating pad.
-
Head Fixation: Secure the animal's head in a stereotactic frame to minimize motion during the scan.
PET Data Acquisition
-
Scanner Preparation: Perform daily quality control checks and calibration of the PET scanner.
-
Subject Positioning: Position the subject comfortably in the scanner with their head in the field of view. A head holder or thermoplastic mask should be used to minimize head movement.
-
Transmission Scan: Acquire a transmission scan for attenuation correction of the emission data.
-
Radioligand Injection: Administer a bolus injection of [¹¹C]raclopride (typically 150-370 MBq for humans) at the start of the dynamic scan.
-
Dynamic Emission Scan: Acquire a dynamic sequence of PET data over 60-90 minutes. A typical framing protocol might be: 6 x 30s, 3 x 1min, 2 x 2min, and 13 x 5min frames.
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, randoms, and dead time.
-
Motion Correction: If necessary, perform frame-by-frame motion correction.
-
Image Co-registration: Co-register the PET images with the subject's anatomical MRI scan to accurately delineate brain regions of interest (ROIs).
-
ROI Definition: Define ROIs on the co-registered MRI, including the target regions (e.g., striatum, caudate, putamen) and a reference region (e.g., cerebellum), which is assumed to be devoid of D2 receptors.
-
Time-Activity Curve Generation: Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration in the region as a function of time.
-
Kinetic Modeling:
-
Use the Simplified Reference Tissue Model (SRTM) to analyze the TACs from the target and reference regions.
-
The SRTM estimates the binding potential (BP_ND), which is a measure of the density of available receptors.
-
-
Receptor Occupancy Calculation:
-
Perform a baseline PET scan without this compound administration to determine the baseline BP_ND (BP_ND,baseline).
-
Perform a second PET scan after administration of this compound to determine the post-drug BP_ND (BP_ND,drug).
-
Calculate the D2 receptor occupancy using the following formula: Occupancy (%) = [(BP_ND,baseline - BP_ND,drug) / BP_ND,baseline] x 100
-
Visualizations
Caption: Experimental workflow for PET imaging of D2 receptor occupancy.
Caption: Competitive binding of this compound and [11C]Raclopride at the D2 receptor.
Caption: PET data analysis workflow for receptor occupancy quantification.
References
Application Notes and Protocols for Electrophysiological Recording of Sultopride Effects in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride is a substituted benzamide antipsychotic agent that acts primarily as a selective antagonist of the dopamine D2 receptor.[1] Understanding its effects on neuronal activity is crucial for elucidating its therapeutic mechanisms and potential side effects. Electrophysiological recordings in ex vivo brain slices offer a powerful methodology to investigate the direct actions of this compound on neuronal excitability, synaptic transmission, and plasticity in a preserved neural circuit.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound and its close analog, Sulpiride, using brain slice electrophysiology. Due to the limited availability of specific quantitative data for this compound in brain slice preparations, data from studies on Sulpiride, a structurally and pharmacologically similar D2 antagonist, are presented as a proxy.
Mechanism of Action: D2 Receptor Antagonism
This compound exerts its pharmacological effects by blocking dopamine D2 receptors.[1] In many brain regions, activation of presynaptic D2 autoreceptors on dopaminergic neurons inhibits dopamine release. Postsynaptically, D2 receptor activation can modulate neuronal excitability and synaptic transmission. By antagonizing these receptors, this compound can increase dopamine release and alter the electrical activity of target neurons.
Signaling Pathway of D2 Receptor Antagonism by this compound
Caption: this compound's antagonism of presynaptic and postsynaptic D2 receptors.
Quantitative Data Summary
The following tables summarize quantitative data from electrophysiological studies on the effects of Sulpiride in brain slices. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of (-)-Sulpiride on Electrically Evoked Dopamine Release in Rat Striatal Slices
| Concentration of (-)-Sulpiride | Effect on Evoked Dopamine Release | Reference |
| 10 nM - 1 µM | Dose-dependent increase | [2] |
| > 1 µM | No further increase | [2] |
| (+)-Sulpiride (up to 1 µM) | Little to no effect | [2] |
Data from. The study indicates that the increase in dopamine release is due to the antagonism of D2 autoreceptors.
Table 2: Antagonistic Affinity (pA2) of S(-)-Sulpiride on Dopamine Agonist (Quinpirole)-Induced Inhibition of Cell Firing
| Brain Region | pA2 Value of S(-)-Sulpiride | Reference |
| Substantia Nigra Pars Compacta | 8.97 | |
| Ventral Tegmental Area | 8.07 |
Data from. The pA2 value is the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's dose-response curve, indicating antagonist potency.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodent brain, suitable for whole-cell patch-clamp and field potential recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (NMDG-based, example):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
24 mM NaHCO3
-
12.5 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
pH 7.4 when bubbled with carbogen
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and continuously bubble with carbogen. Allow slices to recover for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details how to perform whole-cell patch-clamp recordings to measure the effects of this compound on neuronal intrinsic properties and synaptic currents.
Materials:
-
Prepared brain slice
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution (see composition below)
-
This compound stock solution
-
Perfusion system
Internal Solution (K-Gluconate based, example):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
pH adjusted to 7.3 with KOH
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF (2-3 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the brain region of interest with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections, spontaneous or evoked postsynaptic currents).
-
Bath-apply this compound at the desired concentration through the perfusion system.
-
Record the changes in the electrophysiological parameters in the presence of this compound.
-
A washout period with drug-free aCSF should be performed to assess the reversibility of the effects.
Protocol 3: Field Potential Recording
This protocol describes how to record field excitatory postsynaptic potentials (fEPSPs) to study the effects of this compound on synaptic transmission and plasticity.
Materials:
-
Prepared brain slice
-
Electrophysiology rig with a stimulating electrode and a recording electrode
-
aCSF
-
This compound stock solution
-
Perfusion system
Procedure:
-
Place a brain slice in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus or corticostriatal fibers).
-
Place a recording electrode in the dendritic field where the afferent fibers terminate (e.g., stratum radiatum of CA1 or the striatum).
-
Deliver electrical stimuli and record the resulting fEPSPs.
-
Establish a stable baseline of fEPSP amplitude for at least 20 minutes.
-
Apply this compound to the bath and record the fEPSPs for another 30-60 minutes to observe any changes in synaptic strength.
-
To study effects on synaptic plasticity, a tetanus protocol (e.g., high-frequency stimulation) can be delivered in the presence and absence of this compound to assess its impact on long-term potentiation (LTP) or long-term depression (LTD).
Experimental Workflow and Logic Diagrams
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for investigating this compound's effects in brain slices.
Logical Relationship of this compound's Effect on Synaptic Transmission
Caption: Logical flow of this compound's impact on synaptic events.
References
Application Notes and Protocols for Studying Dopamine Turnover in the Striatum Using Sultopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultopride, a substituted benzamide derivative, is a selective antagonist of the dopamine D2 receptor.[1] It is utilized in neuroscience research to investigate the dynamics of the dopaminergic system. By blocking D2 autoreceptors on presynaptic dopaminergic neurons, this compound disrupts the negative feedback loop that normally inhibits dopamine synthesis and release. This action leads to an increase in the firing rate of dopaminergic neurons and consequently accelerates dopamine turnover. The elevated turnover is biochemically reflected by an increase in the concentration of dopamine metabolites, primarily 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions, including the striatum.[1] Studies have shown that this compound administration markedly accelerates dopamine turnover in the rat brain, with the increase in dopamine metabolites in the striatum being more pronounced compared to the effects of a similar compound, sulpiride.[1] This makes this compound a valuable pharmacological tool for studying the regulation of the striatal dopaminergic system and for investigating the mechanism of action of antipsychotic drugs.
Mechanism of Action: this compound-Induced Dopamine Turnover
This compound's primary mechanism of action involves the blockade of presynaptic dopamine D2 autoreceptors located on the terminals of dopaminergic neurons originating from the substantia nigra and projecting to the striatum. This blockade interrupts the normal inhibitory feedback signal, leading to increased synthesis and release of dopamine. The released dopamine is then metabolized within the presynaptic terminal by monoamine oxidase (MAO) to DOPAC, or diffuses out of the synaptic cleft and is metabolized by catechol-O-methyltransferase (COMT) and MAO to HVA in surrounding glial cells.
References
Application Notes: Sultopride in the Study of Psychomotor Agitation
Introduction
Sultopride is a substituted benzamide derivative classified as an atypical antipsychotic.[1][2] It is primarily recognized for its potent and selective antagonism of dopamine D2 and D3 receptors.[3] This mechanism of action makes it a subject of significant interest in the management of psychiatric conditions characterized by hyperdopaminergic states, such as the positive symptoms of schizophrenia and, notably, psychomotor agitation (PMA).[1][4] PMA is a state of excessive motor activity accompanied by a feeling of inner tension, frequently observed in psychiatric emergencies, severe encephalopathy, and acute phases of psychotic disorders. This compound has been shown to rapidly and effectively control agitation, particularly its aggressive components. These notes provide an overview of its application, mechanism, and key clinical findings for researchers and drug development professionals.
Mechanism of Action
The primary therapeutic effect of this compound in managing psychomotor agitation stems from its high affinity and antagonistic activity at dopamine D2 receptors in the brain's mesolimbic pathway. In conditions involving agitation, this pathway is often characterized by dopamine overactivity. By blocking postsynaptic D2 receptors, this compound reduces dopaminergic neurotransmission, leading to a decrease in symptoms like excitement, aggression, and motor restlessness.
While its main action is on D2 receptors, this compound also shows some affinity for dopamine D3 and serotonin 5-HT3 receptors. The modulation of serotonin receptors may contribute to its broader therapeutic profile, though its anti-agitation effects are predominantly attributed to D2 antagonism.
Clinical Efficacy in Psychomotor Agitation
Clinical studies have demonstrated this compound's effectiveness in rapidly controlling acute agitation across various patient populations. It is particularly noted for its use in psychiatric emergencies and in patients with severe underlying conditions.
Data Presentation: Summary of Clinical Studies
| Study Population | Number of Patients | Dosage | Key Outcomes & Efficacy | Side Effects Noted |
| Severe Encephalopathy with Agitation/Self-Mutilation | 33 | 7 to 50 mg/kg/day (oral) | 48% cured or greatly improved; 36% incomplete response. | Extrapyramidal symptoms, drowsiness, digestive disorders. |
| Psychiatric Emergencies with Prominent Agitation | 32 | 200 mg (single or double IM injection) | Excellent control of agitation and anxiety; good results seen within 20 minutes. | Not detailed in abstract. |
| Hospitalized Psychotic Patients (Manic/Hypomanic Syndromes) | 39 (11 with manic syndromes) | 1,200 - 1,800 mg/day (oral) | Excitation controlled between day 1 and 3 in all 11 manic patients. | Extrapyramidal syndromes, somnolence, asthenia, depressive/anxious mood changes (30%). |
| Encephalopathy with Major Agitation (Case Report) | 1 | 800 mg/day (two 400 mg tablets) | Sedation of vociferations, agitation, and self-mutilation; improved autonomy. | Not detailed. |
Protocols for a Clinical Study of this compound in Psychomotor Agitation
This section outlines a protocol for a prospective, open-label study to evaluate the efficacy and safety of intramuscular (IM) this compound for the acute management of PMA in a psychiatric emergency setting.
1. Study Objective:
-
Primary: To assess the change in agitation levels, as measured by the Positive and Negative Syndrome Scale-Excited Component (PANSS-EC), within 60 minutes of a single IM administration of this compound.
-
Secondary: To evaluate the onset of action and the incidence of adverse events.
2. Patient Population:
-
Inclusion Criteria: Adults (18-65 years) presenting to the emergency department with acute psychomotor agitation secondary to a diagnosed psychiatric condition (e.g., schizophrenia, bipolar disorder), and a baseline PANSS-EC score ≥ 15.
-
Exclusion Criteria: Agitation due to a known medical cause (e.g., delirium, substance intoxication), pregnancy, known allergy to benzamides, or pre-existing conditions contraindicating its use.
3. Experimental Protocol:
-
Screening and Baseline Assessment:
-
Obtain informed consent from the patient if possible, or from a legal representative.
-
Conduct a rapid medical evaluation to rule out non-psychiatric causes of agitation.
-
A trained researcher assesses the baseline level of agitation using the PANSS-EC scale. The PANSS-EC is a 5-item subscale (poor impulse control, tension, hostility, uncooperativeness, and excitement), with each item scored from 1 (absent) to 7 (extreme).
-
-
Intervention:
-
Administer a single 200 mg dose of this compound via intramuscular injection.
-
The time of administration is recorded as T0.
-
-
Post-Administration Assessment:
-
Re-assess the patient's agitation level using the PANSS-EC at T10, T20, T30, and T60 minutes post-injection.
-
Simultaneously, use the Agitation-Calmness Evaluation Scale (ACES) to monitor sedation levels.
-
Record vital signs (blood pressure, heart rate, respiratory rate) at each time point.
-
Monitor for and document all adverse events, with particular attention to extrapyramidal symptoms (e.g., dystonia, akathisia).
-
4. Data Analysis:
-
The primary efficacy endpoint will be the mean change in the total PANSS-EC score from baseline (T0) to T60.
-
Statistical analysis will be performed using a repeated-measures analysis of variance (ANOVA) to assess changes over time.
Protocols for a Preclinical Study of this compound in an Animal Model of Agitation
This section outlines a protocol to assess the efficacy of this compound in a rodent model of pharmacologically-induced hyperactivity, which serves as a proxy for psychomotor agitation.
1. Study Objective:
-
To determine if this compound can attenuate the hyperlocomotor activity induced by a dopamine agonist (e.g., amphetamine) or an NMDA receptor antagonist (e.g., phencyclidine - PCP) in rats.
2. Animal Model:
-
Species: Male Wistar rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.
-
Model Induction: Agitation-like behavior (hyperlocomotion) is induced by administering d-amphetamine (1.5 mg/kg, intraperitoneal) or PCP (5 mg/kg, intraperitoneal).
3. Experimental Protocol:
-
Habituation:
-
On the day of the experiment, place each rat individually into an open-field arena (e.g., a 40x40 cm box equipped with infrared beams to track movement) for a 30-minute habituation period.
-
-
Drug Administration:
-
Divide animals into four groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Amphetamine/PCP
-
Group 3: this compound (e.g., 10 mg/kg, IP) + Amphetamine/PCP
-
Group 4: this compound (e.g., 20 mg/kg, IP) + Amphetamine/PCP
-
-
Administer this compound or its vehicle 30 minutes before the administration of the hyperactivity-inducing agent (amphetamine or PCP).
-
-
Behavioral Assessment:
-
Immediately after the amphetamine/PCP injection, return the animals to the open-field arena.
-
Record locomotor activity for 60 minutes. Key parameters to measure are:
-
Total distance traveled.
-
Number of horizontal beam breaks.
-
Time spent in the center versus the periphery of the arena.
-
-
4. Data Analysis:
-
Compare the mean total distance traveled between the different groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
-
A significant reduction in locomotor activity in the this compound-treated groups (Groups 3 & 4) compared to the amphetamine/PCP-only group (Group 2) would indicate an anti-agitation effect.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Membrane Permeability of Sultopride In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sultopride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low membrane permeability in in vitro experimental settings.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: My in vitro permeability results for this compound are consistently low. Is this expected?
A1: Yes, low in vitro permeability for this compound is expected. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it exhibits both low solubility and low membrane permeability[1]. Studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) have confirmed its limited passive diffusion capabilities[2]. Therefore, observing low apparent permeability coefficients (Papp) in assays like Caco-2 is in line with the known physicochemical properties of the compound.
Q2: I am using a Caco-2 assay and observe a high efflux ratio for a compound structurally similar to this compound. Could this be the reason for low apical-to-basolateral (A-B) permeability of this compound?
A2: This is a very likely reason. This compound's structural analog, Sulpiride, has been shown to be a substrate of the P-glycoprotein (P-gp) efflux transporter[3][4][5]. P-gp is an efflux pump highly expressed in Caco-2 cells that actively transports substrates from the basolateral (B) to the apical (A) side, thereby reducing the net A-B transport. An efflux ratio (the ratio of B-A permeability to A-B permeability) significantly greater than 2 is indicative of active efflux. It is highly probable that this compound is also a P-gp substrate, leading to its low apparent permeability in the absorptive direction.
Troubleshooting Tip: To confirm P-gp mediated efflux, conduct the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor would confirm that this compound is a substrate for P-gp.
Q3: I am struggling with the low aqueous solubility of this compound in my assay buffer. How can I improve this without affecting the cell monolayer integrity?
A3: As a BCS Class IV compound, this compound's low solubility can indeed pose a challenge. Here are a few strategies to consider:
-
Use of Co-solvents: You can use a small percentage of a biocompatible co-solvent like dimethyl sulfoxide (DMSO) in your transport buffer. However, it is critical to keep the final concentration of the co-solvent low (typically less than 1%) to avoid compromising the integrity of the Caco-2 cell monolayer.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Assess the pH-solubility profile of your compound and adjust the pH of the transport buffer accordingly, while ensuring the pH remains within a physiologically relevant and cell-compatible range (typically pH 6.5-7.4). For the related compound Sulpiride, uptake in Caco-2 cells was observed to be higher at a more acidic pH of 6.0 compared to 7.4.
-
Formulation with Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic compounds, thereby increasing their aqueous solubility. The use of cyclodextrins should be carefully validated to ensure they do not interfere with the assay or cell viability at the concentrations used.
Q4: Are there any influx transporters that could facilitate the transport of this compound?
A4: While some structurally similar benzamides like amisulpride and sulpiride are substrates for organic cation transporters (OCTs) of the SLC22 family, one study has indicated that this compound is not transported by these specific cation transporters. Research on the closely related drug, sulpiride, suggests that in Caco-2 cells, peptide transporter PEPT1 and organic cation transporters OCTN1 and OCTN2 might be involved in its uptake. However, further investigation would be needed to confirm if this compound interacts with these or other influx transporters.
Q5: What strategies can I explore in vitro to demonstrate the potential for overcoming this compound's low permeability?
A5: Several in vitro strategies can be investigated to enhance the membrane permeability of this compound:
-
Use of Permeation Enhancers: Co-incubation with permeation enhancers can increase the transport of poorly permeable compounds. These enhancers can act by various mechanisms, including the transient opening of tight junctions or fluidizing the cell membrane. It is essential to evaluate the toxicity of any potential permeation enhancer on your cell model.
-
Prodrug Approach: A prodrug of this compound could be designed with increased lipophilicity to enhance passive diffusion. The prodrug would then be converted to the active this compound within the target cells or systemically.
-
Formulation Strategies: Investigating different formulations, even at the in vitro stage, can provide insights. For instance, self-emulsifying drug delivery systems (SEDDS) or the use of nanoparticles can improve the solubility and permeability of BCS Class IV drugs. A study on Sulpiride demonstrated that fast orally disintegrating tablets significantly improved its bioavailability, suggesting that enhancing dissolution and absorption early on is a viable strategy.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and its structural analog, Sulpiride. Data for Sulpiride is provided for reference due to the limited availability of specific quantitative data for this compound.
Table 1: In Vitro Permeability Data for this compound and Related Compounds
| Compound | Assay | Apparent Permeability (Papp/Pe) (x 10⁻⁶ cm/s) | Source |
| This compound | PAMPA | < 1.5 | |
| Amisulpride | PAMPA | < 1.5 | |
| Sulpiride | PAMPA | < 1.5 |
Note: PAMPA primarily measures passive permeability.
Table 2: Transporter Interaction Data for Sulpiride (as a reference for this compound)
| Transporter | Interaction | Cell Line/System | Effect | Source |
| P-glycoprotein (P-gp) | Substrate | Caco-2 | Contributes to efflux | |
| PEPT1 | Substrate | Caco-2 | Involved in uptake | |
| OCTN1 | Substrate | Caco-2 | Involved in uptake | |
| OCTN2 | Substrate | Caco-2 | Involved in uptake | |
| hOCT1 | Substrate | Human Hepatocytes | Kₘ of 18 µM | |
| hOCT2 | Substrate | - | Kₘ of 68 µM | |
| hMATE1 | Substrate | - | Kₘ of 40 µM | |
| hMATE2-K | Substrate | - | Kₘ of 60 µM |
Experimental Protocols
Detailed methodologies for key in vitro permeability assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the artificial membrane solution to the membrane of each well in the filter (donor) plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is below 1%.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble PAMPA Sandwich: Place the filter plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking (e.g., 50 rpm).
-
Sample Collection: After incubation, separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): Calculate the effective permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane, incubation time, and compound concentrations.
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer, pH 7.4 and pH 6.5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P-gp inhibitor stock solution (e.g., verapamil, 10 mM in DMSO)
-
Lucifer yellow solution for monolayer integrity testing
-
TEER meter
-
Plate shaker
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be below a specified limit.
-
-
Permeability Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical-to-Basolateral (A-B) Transport: Add the transport buffer containing this compound (and a P-gp inhibitor for the inhibition study) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
Basolateral-to-Apical (B-A) Transport: Add the transport buffer containing this compound (and a P-gp inhibitor for the inhibition study) to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Quantification: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions using the standard formula.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Visualizations
The following diagrams illustrate key concepts related to overcoming the low membrane permeability of this compound.
Caption: Logical relationship between this compound's permeability challenges and in vitro strategies.
Caption: this compound transport across a Caco-2 cell monolayer with P-gp efflux.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on intestinal absorption of sulpiride (1): carrier-mediated uptake of sulpiride in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Low Oral Bioavailability of Sulpiride via Fast Orally Disintegrating Tablets: Formulation, Optimization and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sultopride in Long-Term Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sultopride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when using this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical antipsychotic drug that primarily functions as a selective antagonist for dopamine D2 and D3 receptors.[1][2] By blocking these receptors, particularly in the brain's mesolimbic pathway, this compound can alleviate the positive symptoms associated with schizophrenia.[1][2] It has also been shown to have an affinity for the gamma-hydroxybutyrate (GHB) receptor, which may contribute to its overall pharmacological profile.
Q2: Are there known stability issues with this compound in aqueous solutions?
Q3: What are the common factors that can affect the stability of a compound like this compound in cell culture?
Several factors inherent to the cell culture environment can influence the stability of a small molecule like this compound. These include:
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pH of the medium: Standard cell culture media are typically buffered around pH 7.4. However, cellular metabolism can lead to localized or bulk changes in pH, which could affect the stability of pH-sensitive compounds.
-
Temperature: Although cell cultures are maintained at a constant 37°C, this elevated temperature can accelerate the degradation of thermally labile compounds over extended periods.
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Light Exposure: Prolonged exposure to light, especially UV light from sources like biosafety cabinet lamps, can induce photodegradation of light-sensitive molecules.
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Presence of Enzymes: Cells can release enzymes into the culture medium that may metabolize or degrade this compound.
-
Reactive Oxygen Species (ROS): Cellular metabolic activity can generate ROS, which can lead to oxidative degradation of the compound.
-
Interactions with Media Components: Components in the culture medium, such as serum proteins or other additives, could potentially interact with and affect the stability of this compound.
Q4: How can I determine the actual concentration of active this compound in my long-term experiment?
To accurately determine the concentration of this compound over time, it is recommended to collect aliquots of the cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) and analyze them using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying small molecules like this compound in biological fluids.[3]
Troubleshooting Guide
This guide addresses common issues researchers may encounter that could be related to this compound stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or diminishing biological effect of this compound over time. | This compound Degradation: The compound may be degrading in the culture medium, leading to a lower effective concentration. | 1. Perform a Stability Study: Analyze the concentration of this compound in your cell-free culture medium at 37°C over the time course of your experiment using HPLC-UV. 2. Replenish this compound: If significant degradation is observed, consider partial or complete media changes with freshly prepared this compound at regular intervals. 3. Protect from Light: Store stock solutions and conduct experiments with minimal light exposure. Use amber-colored tubes and cover plates with foil. |
| High variability in results between replicate wells or experiments. | Inconsistent this compound Concentration: This could be due to degradation, precipitation of the compound from the stock solution, or uneven distribution in the culture plate. | 1. Ensure Complete Dissolution: Confirm that your this compound stock solution is fully dissolved before adding it to the culture medium. Gentle warming or sonication may be necessary. 2. Prepare Fresh Dilutions: Make fresh dilutions of this compound from a concentrated stock for each experiment. 3. Mix Thoroughly: After adding this compound to the culture medium, mix gently but thoroughly before dispensing into individual wells. |
| Unexpected cytotoxicity or off-target effects. | Formation of Degradation Products: Degradants of this compound may have different biological activities, including being more toxic than the parent compound. | 1. Analyze for Degradants: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products in your aged culture medium. 2. Test Degradant Effects: If degradation products are identified, and if they can be synthesized or isolated, test their biological activity in your cell model. |
| No observable effect of this compound at expected concentrations. | Loss of Active Compound: this compound may have degraded before it could exert its effect, or it may have adsorbed to the plasticware. | 1. Verify Stock Solution Concentration: Re-confirm the concentration of your this compound stock solution. 2. Use Low-Binding Plastics: Consider using low-protein-binding plates and tubes to minimize adsorption. 3. Check for Cellular Uptake: If possible, measure the intracellular concentration of this compound to ensure it is reaching its target. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.1 | 91% |
| 48 | 8.2 | 82% |
| 72 | 7.3 | 73% |
| 96 | 6.4 | 64% |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Table 2: Hypothetical IC50 Values of this compound in a 72-Hour Proliferation Assay with and without Media Replenishment
| Experimental Condition | IC50 (µM) |
| No Media Change | 15.2 |
| Media and this compound Replenished at 36 hours | 10.5 |
Note: This data is hypothetical and intended to illustrate the potential impact of degradation on experimental outcomes.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV system
Methodology:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare the working solution by diluting the stock solution in the complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 12, 24, 48, 72, 96 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Analyze all samples at the end of the time course by HPLC-UV to determine the concentration of this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To quantify the concentration of this compound in cell culture medium samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer like phosphate buffer, pH adjusted)
-
This compound standard for calibration curve
-
Collected cell culture medium samples
Methodology:
-
Prepare a series of this compound standards of known concentrations in the same cell culture medium to create a calibration curve.
-
Prepare the collected samples by centrifuging to remove any cellular debris and transferring the supernatant to HPLC vials.
-
Set up the HPLC-UV method. The specific parameters (e.g., mobile phase composition, flow rate, detection wavelength) will need to be optimized for your system. A starting point could be a mobile phase of acetonitrile:water with 0.1% formic acid and UV detection at a wavelength where this compound has maximum absorbance (e.g., around 290 nm).
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: this compound's antagonistic action on D2/D3 dopamine receptors.
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Optimizing Sultopride Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sultopride dosage for in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical antipsychotic of the benzamide class. Its primary mechanism of action is as a selective antagonist of dopamine D2 and D3 receptors. This blockade of dopamine signaling is central to its pharmacological effects.
Q2: What are the common applications of this compound in rodent research?
In rodent models, this compound is frequently used to investigate:
-
Antipsychotic-like activity.
-
Dopamine system modulation.
-
Potential extrapyramidal side effects.
-
Its influence on locomotor activity and other behaviors.
Q3: What is the recommended route of administration for this compound in rodents?
The most common and recommended route of administration for this compound in rodent studies is intraperitoneal (IP) injection. Oral administration is generally not recommended due to poor and variable bioavailability in rodents.
Q4: How should I prepare this compound for injection?
This compound hydrochloride is soluble in aqueous solutions. It can be dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For the free base, which has lower aqueous solubility, initial dissolution in a small amount of dimethyl sulfoxide (DMSO) followed by dilution with saline or PBS is a common practice. It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity. Always prepare fresh solutions on the day of the experiment.
Q5: What are the reported effective dose ranges for this compound in rodents?
Effective doses of this compound in rodents can vary depending on the specific behavioral or physiological endpoint being measured. While precise ED50 values are not consistently reported across studies, the following ranges can serve as a starting point for dose-response investigations:
-
To study effects on dopamine turnover: Doses around 100 mg/kg (IP) have been used in rats to significantly increase dopamine metabolites in brain regions like the striatum and nucleus accumbens[1].
-
To assess behavioral effects (e.g., locomotor activity): Studies with the related compound sulpiride suggest that doses in the range of 20-100 mg/kg (IP) can decrease locomotor activity in rats[2]. Low doses of sulpiride (e.g., 1 mg/kg, IP) have been shown to have a bimodal effect, sometimes enhancing activity in catecholamine-depleted mice[3]. For this compound, it is advisable to conduct a dose-response study starting from a low dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 100 mg/kg) to determine the optimal concentration for the desired effect in your specific experimental paradigm.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable behavioral effect at expected doses. | 1. Incorrect Dosage: The dose may be too low for the specific rodent strain, sex, or behavioral paradigm. 2. Poor Drug Solubility/Precipitation: The drug may not have been fully dissolved or may have precipitated out of solution. 3. Degradation of this compound: The prepared solution may have degraded. 4. Route of Administration: Oral administration has poor bioavailability. | 1. Conduct a dose-response study with a wider range of concentrations. 2. Ensure complete dissolution. If using DMSO, ensure the final concentration is low and the solution is clear. Consider gentle warming or sonication to aid dissolution, but check for compound stability under these conditions. 3. Always prepare fresh solutions on the day of use. 4. Use intraperitoneal (IP) injection for consistent and reliable systemic exposure. |
| High variability in behavioral responses between animals. | 1. Inconsistent Injection Technique: Improper IP injection can lead to variable absorption. 2. Individual Animal Differences: Biological variability in metabolism and receptor sensitivity. 3. Stress-Induced Behavioral Changes: Handling and injection stress can confound behavioral readouts. | 1. Ensure all personnel are properly trained in IP injection techniques. Aspirate before injecting to avoid administration into the bladder or intestines. 2. Increase the number of animals per group to improve statistical power. 3. Acclimatize animals to handling and the experimental environment before the study begins. |
| Animals exhibit excessive sedation or catalepsy. | 1. Dosage is too high: High doses of D2 receptor antagonists can lead to significant motor side effects. 2. Strain Sensitivity: Some rodent strains may be more sensitive to the cataleptic effects of antipsychotics. | 1. Reduce the dose of this compound. Perform a dose-response curve to identify the therapeutic window that separates the desired behavioral effect from motor impairment. 2. If possible, test the compound in a different rodent strain known to be less sensitive to catalepsy. |
| Precipitation of this compound in the stock solution or upon dilution. | 1. Low Aqueous Solubility: The free base form of this compound has limited solubility in aqueous solutions. 2. "Salting Out" Effect: Adding saline to a concentrated DMSO stock can cause the compound to precipitate if the final aqueous concentration exceeds its solubility limit. | 1. Use the hydrochloride salt of this compound, which has better water solubility. 2. When diluting a DMSO stock, add the saline or PBS gradually while vortexing. It may be necessary to prepare a more dilute initial stock in DMSO. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Dosing Information for this compound and Related Compounds in Rodents
| Parameter | Species | Value | Route of Administration | Reference |
| This compound | ||||
| Dose for Dopamine Turnover Study | Rat | 100 mg/kg | IP | [1] |
| Sulpiride (related compound) | ||||
| Dose to Decrease Locomotor Activity | Rat | 60-100 mg/kg | IP | |
| Anti-aggressive Effect Dose | Mouse | 20-100 mg/kg | IP | |
| Dose for Catalepsy Induction | Rat | Intrastriatal injection | - |
Note: ED50 values for this compound in specific rodent behavioral tests are not widely reported in the literature. Researchers are strongly encouraged to determine the ED50 for their specific experimental conditions.
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection of this compound in Rats
This protocol provides a standardized method for the IP administration of this compound to rats.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
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Appropriate animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct volume of the drug solution to be administered.
-
Gently restrain the rat. For a one-person technique, firmly grasp the loose skin at the back of the neck and support the body. For a two-person technique, one person restrains the animal while the other performs the injection.
-
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the animal's weight.
-
Dissolve the this compound hydrochloride in sterile saline or PBS to the desired final concentration. Ensure the solution is clear and free of particulates.
-
-
Injection Procedure:
-
Position the rat on its back with its head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should appear).
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol for Catalepsy Assessment (Bar Test) in Rats
This protocol is used to assess the cataleptic effects of this compound, a potential extrapyramidal side effect.
Materials:
-
A horizontal bar (approximately 0.5 cm in diameter) elevated 9 cm from a flat surface.
-
A stopwatch.
Procedure:
-
Acclimatization:
-
Habituate the rats to the testing room and apparatus for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via IP injection at the desired dose(s).
-
Conduct the catalepsy test at the time of expected peak drug effect (e.g., 30-60 minutes post-injection).
-
-
Testing:
-
Gently place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
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A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
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Repeat the measurement at several time points post-injection to characterize the time course of the cataleptic effect.
-
Visualizations
References
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. Manipulation of D2 receptors with quinpirole and sulpiride affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postsynaptic bimodal effect of sulpiride on locomotor activity induced by pergolide in catecholamine-depleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sultopride Variability in Behavioral Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered when using Sultopride in behavioral experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to enhance the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical antipsychotic of the benzamide class. Its primary mechanism of action is as a selective antagonist of dopamine D2 and D3 receptors.[1] By blocking these receptors, this compound modulates dopaminergic pathways in the brain, which are involved in mood, motivation, and cognition.[2]
Q2: What is the difference between this compound and Sulpiride?
A2: this compound and Sulpiride are both benzamide derivatives and selective D2/D3 dopamine receptor antagonists.[3] However, they exhibit different clinical and pharmacological properties. Notably, this compound has been shown to be approximately 50 times more potent than Sulpiride in terms of dopamine D2 receptor occupancy.[4][5] While Sulpiride preferentially affects limbic dopamine receptors, this compound appears to affect striatal and limbic dopamine receptors equally.
Q3: What are the common behavioral tests where this compound is used?
A3: Due to its potent D2/D3 receptor antagonism, this compound and its analogue Sulpiride are often used in behavioral paradigms that are sensitive to dopaminergic modulation. These include:
-
Locomotor Activity: To assess stimulant or sedative effects.
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Catalepsy Test: As a measure of extrapyramidal side effects, indicative of strong D2 receptor blockade in the striatum.
-
Elevated Plus-Maze (EPM): To evaluate anxiolytic or anxiogenic effects.
-
Operant Conditioning Paradigms: To study effects on motivation, learning, and reward.
Q4: Are there known off-target effects of this compound that could influence my results?
A4: this compound is considered a selective D2/D3 antagonist. It shows little to no affinity for serotonin (5-HT1A, 5-HT2A, 5-HT3), adrenergic (α1, α2), acetylcholine, or histamine (H1) receptors. This high selectivity minimizes the likelihood of off-target effects confounding your behavioral data, although it is always important to consider the possibility of unknown interactions.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
Question: I am observing significant variability in locomotor activity between subjects treated with the same dose of this compound. Some animals show hyperactivity while others show hypoactivity. What could be the cause?
Answer: This is a common issue and can stem from several factors. Follow this step-by-step guide to troubleshoot:
-
Dose Selection:
-
U-Shaped Dose-Response: Dopamine D2 receptor antagonists can have complex, U-shaped dose-response curves. Low doses may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and potential hyperactivity. Higher doses block postsynaptic receptors, leading to hypoactivity. You may be operating at a dose on the cusp of this transition.
-
Action: Conduct a thorough dose-response study to characterize the full dose-response curve for your specific animal strain and experimental conditions.
-
-
Genetic Strain:
-
Background: Different mouse and rat strains have varying baseline dopamine levels and D2 receptor densities, which can dramatically alter their response to D2 antagonists. For example, DBA/2 mice may show opposite effects to C57BL/6 mice in some memory tasks following D2 antagonist administration.
-
Action: Ensure you are using a consistent, well-characterized inbred strain. If comparing your results to published data, verify that you are using the same strain. Be aware that even substrains can exhibit different behavioral phenotypes.
-
-
Environmental Factors:
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Novelty-Induced Hyperactivity: The level of habituation to the testing arena can influence the effects of dopaminergic drugs. A novel environment can increase baseline dopamine activity, interacting with the effects of this compound.
-
Action: Standardize your habituation protocol. Ensure all animals have the same duration of habituation to the testing room and apparatus before drug administration and testing.
-
-
Timing of Injection:
-
Pharmacokinetics: The time between drug administration and testing is critical. The peak effect of this compound will depend on the route of administration and the species.
-
Action: Establish a strict and consistent time course for your experiments. A pilot study to determine the time to peak effect for your specific dose and route of administration is recommended.
-
Issue 2: Inconsistent or Absent Catalepsy at Expected Doses
Question: I am not observing catalepsy in my rats, even at doses I expected to be effective based on the literature for other D2 antagonists. Why might this be?
Answer: Catalepsy is a robust measure of striatal D2 receptor blockade, but its manifestation can be influenced by several factors:
-
Potency and Dose Conversion:
-
This compound vs. Other Antipsychotics: Do not assume equipotency with other antipsychotics like haloperidol. While this compound is a potent D2 antagonist, its cataleptic threshold may differ. Remember that this compound is much more potent than Sulpiride.
-
Action: If you are basing your dose on Sulpiride studies, you will need a significantly lower dose of this compound. Start with a dose-response study to determine the cataleptic dose range for this compound in your specific rat strain. For Sulpiride, catalepsy has been observed at doses of 40 mg/kg in rats. Given this compound's higher potency, a lower dose would be expected to induce catalepsy.
-
-
Animal Strain and Sex:
-
Strain Differences: Different rat strains (e.g., Sprague-Dawley, Wistar, Long-Evans) can exhibit different sensitivities to the cataleptic effects of D2 antagonists.
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Sex Differences: Female rats can be more sensitive to the cataleptic effects of neuroleptics.
-
Action: Use a consistent strain and sex for all experiments. Report the strain and sex in your methods and consider potential sex differences in your analysis.
-
-
Catalepsy Test Parameters:
-
Apparatus and Scoring: The method used to measure catalepsy (e.g., bar test, grid test) and the scoring criteria (e.g., time to correct posture) can affect the results.
-
Action: Standardize your catalepsy testing protocol, including the height of the bar, the position of the animal's paws, and the cutoff time for the trial. Ensure all experimenters are trained to score catalepsy consistently.
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Issue 3: Unexpected Anxiolytic Effect in the Elevated Plus-Maze (EPM)
Question: I am observing an anxiolytic-like effect (increased time in open arms) with this compound in the EPM, which is counterintuitive for an antipsychotic. Is this a valid finding?
Answer: An anxiolytic-like effect with a D2 antagonist, while seemingly paradoxical, has been reported in the literature and can be explained by several mechanisms:
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Dopaminergic Modulation of Anxiety:
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Complex Role of Dopamine: The role of dopamine in anxiety is not straightforward. While excessive dopamine is often associated with psychosis, D2 receptor blockade in certain brain regions can produce anxiolytic-like effects. Studies with Sulpiride (2.5-20.0 mg/kg) have shown a clear anxiolytic profile in the EPM.
-
Action: This may be a genuine pharmacological effect of this compound. It is important to rule out confounding factors and replicate the finding.
-
-
Confounding Effects on Locomotor Activity:
-
Hyperactivity vs. Anxiolysis: At certain doses, D2 antagonists can increase locomotor activity. This increased activity could lead to more entries into the open arms, which could be misinterpreted as an anxiolytic effect if not analyzed correctly.
-
Action: Always analyze total distance traveled or total arm entries in conjunction with the percentage of time spent in the open arms. If there is a significant increase in overall activity, the interpretation of an anxiolytic effect should be made with caution.
-
-
Dose-Dependent Effects:
-
Low vs. High Doses: The anxiolytic-like effect may be present only within a specific dose range. Higher doses that induce sedation or catalepsy would likely mask any anxiolytic effect.
-
Action: A comprehensive dose-response study is essential to determine if the anxiolytic effect is specific to a narrow range of doses.
-
Data Presentation
Table 1: this compound Receptor Binding Profile
| Receptor | Ki (nM) | Species | Notes |
| Dopamine D2 | 18 | Rat | High affinity |
| Dopamine D3 | 22 | Human | High affinity |
| Dopamine D4 | 7,700 | Human | Low affinity |
| Dopamine D1 | >10,000 | Rat | Very low affinity |
| Serotonin (5-HT) Receptors | >10,000 | - | No significant affinity |
| Adrenergic (α) Receptors | >10,000 | - | No significant affinity |
| Acetylcholine (Muscarinic) Receptors | >10,000 | - | No significant affinity |
| Histamine (H1) Receptors | >10,000 | - | No significant affinity |
| (Data sourced from Sigma-Aldrich product information based on competitive binding assays) |
Table 2: Dose Ranges of Sulpiride (this compound Analogue) in Rodent Behavioral Tests
Note: this compound is approximately 50 times more potent than Sulpiride. Doses for this compound should be adjusted accordingly and determined empirically.
| Behavioral Test | Species | Dose Range (Sulpiride) | Route | Observed Effect | Reference(s) |
| Locomotor Activity | Mouse | 6.25 - 25 mg/kg | i.p. | Attenuation of ethanol-induced hyperactivity | |
| Locomotor Activity | Rat | 60 - 100 mg/kg | i.p. | Decrease in locomotion | |
| Catalepsy Test | Rat | 40 mg/kg | i.p. | Induction of catalepsy | |
| Elevated Plus-Maze | Mouse | 2.5 - 20 mg/kg | i.p. | Anxiolytic-like effect | |
| Learned Helplessness | Rat | N/A (Isomers tested) | - | (-)-Sulpiride worsened responses |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Hydrochloride for Intraperitoneal (i.p.) Injection
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile water for injection (if initial dissolution is needed)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
0.1 M Hydrochloric acid (HCl), if required for solubility
-
pH meter and sterile solutions for pH adjustment (e.g., sterile NaOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats)
Procedure:
-
Solubility Testing (Pilot): this compound hydrochloride has a reported solubility of 50 mg/mL in water and DMSO, often requiring sonication. However, for in vivo use, it is crucial to prepare a solution that is sterile and has a physiological pH. A pilot test to determine the best vehicle is recommended.
-
Option A (Saline): Attempt to dissolve this compound hydrochloride directly in sterile 0.9% saline.
-
Option B (Acidified Saline): If insoluble in saline, try dissolving in a small amount of 0.1 M HCl and then dilute with sterile saline to the final volume. Adjust the pH to ~6.0-7.4.
-
Option C (Co-solvent): If still problematic, dissolve in a minimal amount of DMSO (e.g., <10% of final volume) and then bring to volume with sterile saline. Ensure the final DMSO concentration is consistent across all groups, including vehicle controls.
-
-
Preparation of Injection Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the average weight of the animals. Assume an injection volume of 10 mL/kg for mice and 5 mL/kg for rats.
-
Weigh the this compound hydrochloride powder accurately and place it in a sterile tube.
-
Add the chosen vehicle incrementally while vortexing to aid dissolution. Gentle warming or sonication may be required.
-
If pH adjustment was necessary, ensure the final pH is within a physiologically tolerable range (typically 6.0-7.4) for i.p. injection.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the animal appropriately (manual restraint for mice, two-person technique for rats if needed).
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40° angle.
-
Aspirate briefly to ensure you have not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol 2: Catalepsy Bar Test in Rats
Apparatus:
-
A horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-10 cm from a flat surface.
Procedure:
-
Administer this compound or vehicle via i.p. injection.
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture on the surface.
-
A cutoff time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cutoff time as the latency.
-
Perform 2-3 trials at each time point and average the latencies.
Mandatory Visualizations
References
- 1. This compound hydrochloride = 98 HPLC 23694-17-9 [sigmaaldrich.com]
- 2. Antidepressant-like activity of amisulpride in two animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in effects of this compound and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antipsychotic this compound is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Arrhythmogenic Side Effects of Sultopride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the arrhythmogenic side effects of Sultopride in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known arrhythmogenic side effects of this compound observed in animal studies?
A1: Animal studies have demonstrated that this compound can induce significant arrhythmogenic effects, primarily characterized by a prolongation of the QT interval on the electrocardiogram (ECG). This QT prolongation is a critical indicator of delayed ventricular repolarization, which can increase the risk of developing life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP)[1]. In some cases, this compound has been shown to induce early after-depolarizations (EADs) and triggered activity in isolated cardiac tissues, which are cellular precursors to TdP[2].
Q2: What is the primary mechanism by which this compound causes these arrhythmogenic effects?
A2: The primary mechanism underlying this compound's arrhythmogenic potential is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel. This channel is responsible for the rapid delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG/IKr channel by this compound leads to a prolongation of the action potential duration (APD), which manifests as a prolonged QT interval on the surface ECG[3].
Q3: Which animal models are most suitable for studying the arrhythmogenic side effects of this compound?
A3: Several animal models are well-suited for investigating the arrhythmogenic properties of this compound. Conscious telemetered dogs are considered a gold standard for in vivo cardiovascular safety pharmacology studies, as they allow for continuous monitoring of ECG, heart rate, and blood pressure in freely moving animals, minimizing stress-related artifacts[4][5]. Anesthetized dog models have also been used to assess hemodynamic and electrophysiological effects. For more mechanistic insights, in vitro preparations such as isolated cardiac Purkinje fibers or ventricular myocytes from species like dogs, ferrets, or guinea pigs are valuable for studying effects on action potential duration and specific ion channel currents.
Q4: What are the expected dose-dependent effects of this compound on cardiovascular parameters?
A4: While specific dose-response data for this compound is limited in publicly available literature, studies on the closely related compound sulpiride in dogs provide valuable insights. Intravenous administration of sulpiride has been shown to cause a dose-dependent increase in heart rate and a decrease in total peripheral resistance. Oral administration of high doses of sulpiride (60 and 120 mg/kg) in chronic atrioventricular (AV) block dogs resulted in marked QT prolongation and the onset of Torsades de Pointes. In isolated canine Purkinje fibers, sulpiride at concentrations from 10 µM to 1 mM prolonged action potential duration in a concentration-dependent manner. Researchers should conduct thorough dose-range finding studies for this compound to establish the exposure-response relationship for QT prolongation and other hemodynamic effects in their chosen animal model.
Troubleshooting Guides
In Vivo ECG and Hemodynamic Monitoring
Problem: Significant noise and artifacts in the ECG signal from a conscious telemetered dog.
Possible Causes and Solutions:
-
Poor Electrode Contact: Ensure proper surgical implantation of telemetry leads and adequate healing time. If using external electrodes, ensure good skin preparation (shaving and cleaning) and use high-quality conductive gel.
-
Animal Movement: While telemetry allows for free movement, excessive activity can introduce motion artifacts. Analyze data from periods of rest and consider time-averaging of the ECG signal.
-
Electromagnetic Interference: House animals away from equipment that may generate electromagnetic fields. Modern digital telemetry systems are less susceptible to this interference.
Problem: Inconsistent or unexpected changes in blood pressure readings.
Possible Causes and Solutions:
-
Catheter Patency: For fluid-filled catheters connected to pressure transducers, ensure the catheter is free of clots and air bubbles. Regular flushing with heparinized saline is crucial.
-
Animal Stress: Acclimate animals to the laboratory environment to minimize stress-induced blood pressure fluctuations.
-
Anesthetic Effects: If using an anesthetized model, be aware that anesthetic agents can have their own hemodynamic effects and may interact with this compound.
In Vitro Electrophysiology (Patch Clamp and Microelectrode)
Problem: Difficulty obtaining a stable giga-ohm seal in whole-cell patch-clamp experiments for hERG current measurement.
Possible Causes and Solutions:
-
Cell Health: Use healthy, low-passage cells. Ensure proper cell culture conditions and gentle cell dissociation.
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 2-5 MΩ).
-
Solution Quality: Use high-purity salts to prepare intracellular and extracellular solutions and filter them before use.
Problem: "Rundown" of the hERG current during prolonged recordings.
Possible Causes and Solutions:
-
Intracellular ATP: Include ATP and an ATP-regenerating system (e.g., phosphocreatine) in the intracellular solution to maintain channel activity.
-
Recording Temperature: While physiological temperature (35-37°C) is ideal, recordings at room temperature can sometimes improve stability, though this may alter channel kinetics and drug potency.
-
Minimize Recording Time: Plan experiments to minimize the duration of recording from a single cell.
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular effects of sulpiride, a compound structurally and pharmacologically similar to this compound, in canine models. Researchers should use this data as a reference and establish specific dose-responses for this compound in their experimental setup.
Table 1: In Vivo Hemodynamic and Electrophysiological Effects of Sulpiride in Anesthetized Dogs
| Parameter | Dose (i.v.) | Change from Baseline | Animal Model | Citation |
| Heart Rate | 2 mg/kg | Increased | Halothane-anesthetized dogs | |
| 20 mg/kg | Increased | Halothane-anesthetized dogs | ||
| Total Peripheral Resistance | 2 mg/kg | Decreased | Halothane-anesthetized dogs | |
| 20 mg/kg | Decreased | Halothane-anesthetized dogs | ||
| Cardiac Output | 2 mg/kg | Increased | Halothane-anesthetized dogs | |
| 20 mg/kg | Increased | Halothane-anesthetized dogs | ||
| Ventricular Contractility | 2 mg/kg | Increased | Halothane-anesthetized dogs | |
| 20 mg/kg | Increased | Halothane-anesthetized dogs | ||
| Ventricular Repolarization | 20 mg/kg | Significantly Prolonged | Halothane-anesthetized dogs | |
| Effective Refractory Period | 20 mg/kg | Significantly Prolonged | Halothane-anesthetized dogs |
Table 2: Pro-arrhythmic Effects of Sulpiride in Chronic AV Block Dogs
| Parameter | Dose (oral) | Observation | Animal Model | Citation |
| QT Interval | 60 mg/kg | Marked Prolongation | Chronic AV block dogs | |
| 120 mg/kg | Marked Prolongation | Chronic AV block dogs | ||
| Arrhythmia | 60 mg/kg | Onset of Torsades de Pointes | Chronic AV block dogs | |
| 120 mg/kg | Onset of Torsades de Pointes | Chronic AV block dogs |
Table 3: In Vitro Electrophysiological Effects of Sulpiride on Canine Purkinje Fibers
| Parameter | Concentration | Effect | Preparation | Citation |
| Action Potential Duration | 10 µM | Prolonged | Isolated canine Purkinje fibers | |
| 100 µM | Prolonged | Isolated canine Purkinje fibers | ||
| 300 µM | Prolonged | Isolated canine Purkinje fibers | ||
| 1 mM | Prolonged | Isolated canine Purkinje fibers | ||
| hERG Tail Current | Dose-dependent | Decreased | Transfected cells |
Experimental Protocols
In Vivo Cardiovascular Monitoring in Conscious Telemetered Dogs
Objective: To assess the effects of this compound on ECG, heart rate, and blood pressure in conscious, freely moving dogs.
Methodology:
-
Animal Model: Male or female beagle dogs (n=4-6 per group) surgically implanted with a telemetry device for continuous monitoring of ECG, blood pressure, and body temperature. Allow for a minimum of a two-week recovery period after surgery.
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Acclimate dogs to the study procedures, including dosing and handling, to minimize stress.
-
Dosing: Administer this compound or vehicle via the appropriate route (e.g., oral gavage). A Latin square crossover design is often used, where each animal receives all treatments with a sufficient washout period between doses.
-
Data Acquisition: Record data continuously from at least 24 hours pre-dose to 24-48 hours post-dose.
-
Data Analysis:
-
Extract and average data over consistent time intervals (e.g., 30 minutes).
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or an individual correction factor).
-
Analyze changes in heart rate, systolic, diastolic, and mean arterial pressure.
-
Statistically compare drug-treated groups to the vehicle control group.
-
hERG Potassium Channel Assay using Whole-Cell Patch Clamp
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Cell Culture: Culture cells under standard conditions and passage them regularly.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings at room temperature or 35-37°C.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Achieve a giga-ohm seal (>1 GΩ) before rupturing the cell membrane.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -80 mV.
-
Depolarize to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to elicit a large tail current, which is used to quantify the hERG current.
-
-
Drug Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for assessing this compound's arrhythmogenic risk.
Caption: Signaling pathway of this compound-induced arrhythmogenesis.
Caption: Logical relationship of this compound's arrhythmogenic effects.
References
- 1. Torsadegenic action of the antipsychotic drug sulpiride assessed using in vivo canine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of the QT prolongation induced by sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Pharmacology - IITRI [iitri.org]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Technical Support Center: Preventing Sultopride Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Sultopride precipitation in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound precipitation during your experiments.
1. Issue: this compound precipitates immediately upon addition to an aqueous solution.
-
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the target concentration does not significantly exceed the reported aqueous solubility of this compound (approximately 0.201 mg/mL).[1]
-
pH Adjustment: Since this compound is a weakly basic drug with a pKa of 8.22, its solubility is pH-dependent.[1] Lowering the pH of the solution will increase the proportion of the more soluble, ionized form of the drug. Start by preparing a stock solution in a slightly acidic buffer (e.g., pH 4-6).
-
Use of Cosolvents: Consider preparing a concentrated stock solution in a water-miscible organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) before diluting it with the aqueous buffer.[2] For instance, Amisulpride, a structurally similar compound, is soluble in DMSO and DMF at approximately 15 mg/mL.[2]
-
2. Issue: this compound solution is initially clear but precipitates over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth. This can be triggered by changes in temperature or the presence of impurities.
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: The use of polymers can help maintain a supersaturated state.[3] Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are commonly used to inhibit drug precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility and stability in aqueous solutions. For example, the solubility of Amisulpride was increased 3.74-fold after complexation with γ-cyclodextrin. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound.
-
3. Issue: this compound precipitates when the pH of the solution is adjusted.
-
Possible Cause: As a weakly basic drug, this compound is more soluble at a lower pH where it is protonated. Increasing the pH towards and above its pKa (8.22) will cause the un-ionized, less soluble form to predominate, leading to precipitation.
-
Troubleshooting Steps:
-
Determine the Optimal pH Range: Conduct a pH-solubility profile for this compound to identify the pH range where it remains soluble at the desired concentration.
-
Controlled pH Adjustment: When adjusting the pH, add the base slowly while vigorously stirring the solution to avoid localized areas of high pH that can trigger precipitation.
-
Utilize Buffers: Employ a suitable buffer system to maintain the pH within the optimal solubility range.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation?
A1: The key properties are its low aqueous solubility and its character as a weak base. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Water Solubility | 0.201 mg/mL | ALOGPS |
| pKa (Strongest Basic) | 8.22 | Chemaxon |
| Molecular Weight | 354.47 g/mol | |
| logP | 1.65 | ALOGPS |
Q2: What is the recommended approach for preparing a stable aqueous solution of this compound?
A2: A multi-step approach is recommended. Start by preparing a stock solution in a slightly acidic environment or with the aid of a cosolvent. For enhanced stability, especially for long-term storage or in supersaturated solutions, the use of precipitation inhibitors like polymers or complexation agents like cyclodextrins is advised.
Q3: Can I use the hydrochloride salt of this compound to improve its solubility?
A3: Yes, using the hydrochloride salt of this compound is a common strategy to improve its aqueous solubility. The salt form will readily dissociate in water, and the resulting acidic microenvironment can help to keep the drug in its more soluble, protonated form.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced this compound Solubility
-
Weigh the desired amount of this compound.
-
Prepare an acidic aqueous buffer (e.g., 0.1 M citrate buffer, pH 4.0).
-
Slowly add the this compound powder to the buffer while stirring continuously.
-
Gently heat the solution (e.g., to 40°C) to aid dissolution, if necessary.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
If a higher pH is required for the experiment, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for any signs of precipitation.
Protocol 2: Use of a Cosolvent System
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
In a separate container, prepare the desired aqueous buffer.
-
While stirring the aqueous buffer, slowly add the this compound stock solution dropwise.
-
Monitor the solution for any signs of precipitation. The final concentration of the organic solvent should be kept as low as possible to avoid potential effects on the experiment.
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
The resulting clear solution can then be used for experiments.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solubility enhancement.
Caption: Effect of pH on this compound ionization and solubility.
References
Technical Support Center: Dose-Response Challenges with Sultopride In Vitro
Welcome to the technical support center for researchers utilizing Sultopride in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
This compound is a selective antagonist of dopamine D2 and D3 receptors.[1] Its primary mechanism of action in in vitro assays is the competitive blockade of these receptors, thereby inhibiting the intracellular signaling cascades initiated by dopamine or other D2/D3 receptor agonists.
Q2: What are the reported binding affinities (Ki) for this compound at various receptors?
This compound exhibits high affinity for dopamine D2 and D3 receptors. It shows significantly lower affinity for the D4 receptor and little to no affinity for D1 receptors, serotonin (5-HT) receptors, adrenergic (α1, α2) receptors, acetylcholine receptors, or histamine (H1) receptors at therapeutic concentrations.
Q3: How should I prepare this compound stock solutions for cell culture experiments?
This compound hydrochloride is soluble in water (up to 50 mg/mL, may require ultrasound) and DMSO (up to 50 mg/mL).[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO). This stock solution should then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is advisable to prepare fresh dilutions for each experiment to avoid degradation. When using water as the solvent for the stock solution, it should be sterile-filtered.[2] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.
Q4: Are there known off-target effects of this compound that could influence my experimental results?
While this compound is highly selective for D2/D3 receptors, at high concentrations, some benzamide antipsychotics have been reported to interact with other targets, such as serotonin receptors (e.g., 5-HT7) and the hERG potassium channel, which could lead to unexpected cellular responses. If you observe unusual effects at high concentrations of this compound, it is worth considering potential off-target interactions.
Troubleshooting Guide
Problem 1: High Variability or Poor Reproducibility in Dose-Response Curves
Possible Cause 1: Solubility and Compound Stability
-
Explanation: this compound hydrochloride has moderate aqueous solubility. At higher concentrations in physiological buffers or cell culture media, it may precipitate, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect your prepared solutions for any signs of precipitation.
-
Prepare fresh serial dilutions from a clear, high-concentration stock for each experiment.
-
Consider using a vehicle like DMSO for the initial stock solution to ensure complete dissolution before diluting in aqueous media. Keep the final DMSO concentration in your assay low (typically <0.5%) and consistent across all wells, including controls.
-
If solubility issues persist, you can assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Possible Cause 2: Low Membrane Permeability
-
Explanation: Studies have shown that this compound has low membrane permeability and is not a substrate for common organic cation transporters of the SLC22 family. This can lead to variable intracellular concentrations, especially in short-duration experiments with whole cells.
-
Troubleshooting Steps:
-
Increase the pre-incubation time with this compound to allow for sufficient equilibration across the cell membrane.
-
Consider using cell membrane preparations instead of whole cells for binding assays to bypass the cell membrane barrier.
-
If using whole cells is necessary, ensure that your cell density and assay duration are optimized and consistent between experiments.
-
Problem 2: Atypical (e.g., Bell-Shaped) Dose-Response Curve
Possible Cause 1: Compound Aggregation at High Concentrations
-
Explanation: Some compounds can form colloidal aggregates at high concentrations, which can lead to non-specific effects and a decrease in the observed response, resulting in a bell-shaped curve.
-
Troubleshooting Steps:
-
Lower the highest concentration of this compound in your dose-response curve.
-
Include a positive control compound known to not aggregate to ensure the assay system is performing as expected.
-
Consult literature on the physicochemical properties of this compound to assess its propensity for aggregation under your experimental conditions.
-
Possible Cause 2: Off-Target Effects at High Concentrations
-
Explanation: At concentrations significantly higher than its Ki for D2/D3 receptors, this compound may engage with other cellular targets, leading to confounding effects that can alter the shape of the dose-response curve. For instance, some antipsychotics have been shown to have effects on the microbiome at high concentrations.
-
Troubleshooting Steps:
-
Perform a literature search for known off-target activities of this compound and other benzamides at high concentrations.
-
If an off-target is suspected, use a selective antagonist for that target as a control to see if the atypical response is blocked.
-
Consider performing a cell viability assay at the higher concentrations of this compound to rule out cytotoxicity as a cause for the descending part of the curve.
-
Quantitative Data
The following table summarizes the reported in vitro binding affinities for this compound.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Dopamine D2 Receptor | Spiperone | Rat | Competitive Binding | 18 | |
| Dopamine D3 Receptor | YM-09151-2 | Human | Competitive Binding | 22 | |
| Dopamine D4 Receptor | Spiperone | Human | Competitive Binding | 7700 | |
| Dopamine D1 Receptor | SCH23390 | Rat | Competitive Binding | >10,000 |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for D2 receptor binding assays.
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cell pellet in ice-cold membrane preparation buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Assay: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spiperone (at its approximate Kd), and varying concentrations of this compound. For total binding, add assay buffer instead of this compound. For non-specific binding, add a saturating concentration of (+)-butaclamol.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Dopamine D2 Receptor cAMP Assay
This protocol describes a method to measure the functional antagonism of this compound at the D2 receptor.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine-mediated changes in cAMP levels.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine (agonist).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound or a reference antagonist for a defined period.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration to determine its IC50 value.
-
Visualizations
This compound Signaling Pathway
Functional cAMP Assay Workflow
Troubleshooting Atypical Curves
References
Technical Support Center: Sultopride-Induced Extrapyramidal Symptoms in Animal Models
This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and supporting data for researchers studying sultopride-induced extrapyramidal symptoms (EPS) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are administering this compound to our rats, but we are not observing significant cataleptic behavior. What could be the issue?
A1: Several factors could contribute to a lack of cataleptic response. Consider the following:
-
Dosage: this compound-induced catalepsy is dose-dependent. You may need to increase the dose. Doses in the range of 20-40 mg/kg (i.p.) have been shown to induce catalepsy in rats[1].
-
Route of Administration: The intraperitoneal (i.p.) or subcutaneous (s.c.) routes are common for inducing catalepsy[1][2]. Ensure your administration technique is consistent and effective.
-
Time Course: The peak cataleptic effect may vary. Assess the animals at multiple time points after this compound administration (e.g., 30, 60, 90, and 120 minutes) to capture the maximal response.
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Animal Strain: Different rat strains (e.g., Sprague-Dawley, Wistar) may exhibit varying sensitivities to antipsychotic-induced EPS. Ensure you are using a strain known to be responsive.
-
Habituation: Ensure animals are properly habituated to the testing environment and handling procedures to minimize stress-induced motor activity that could mask catalepsy.
Q2: There is high variability in the cataleptic scores between animals in the same treatment group. How can we reduce this?
A2: High variability is a common challenge in behavioral neuroscience. To improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and behavioral scoring, are strictly standardized across all animals and experimenters.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the housing and testing rooms. A reversed light-dark cycle can be beneficial as rodents are nocturnal, allowing for testing during their active phase[3].
-
Baseline Testing: Conduct baseline tests before drug administration to identify and potentially exclude outlier animals with unusually high or low motor activity.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to eliminate observer bias.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability on statistical power.
Q3: What is the underlying mechanism of this compound-induced EPS?
A3: this compound is a selective dopamine D2 receptor antagonist[4]. Extrapyramidal symptoms are primarily caused by the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is a key regulator of motor control. This blockade disrupts the balance between the direct (movement-promoting) and indirect (movement-inhibiting) pathways of the basal ganglia, leading to an overactive indirect pathway that suppresses movement. This mechanism is why these symptoms are often described as drug-induced parkinsonism. Studies suggest that EPS becomes evident when D2 receptor occupancy in the striatum exceeds a threshold of 70-80%.
Q4: We want to test a novel compound for its ability to reverse this compound-induced catalepsy. What are the standard reference treatments?
A4: The standard treatments for drug-induced EPS often aim to restore the dopaminergic-cholinergic balance. Common therapeutic strategies you can use as positive controls include:
-
Anticholinergic Agents: Drugs like benztropine, trihexyphenidyl, or biperiden are frequently used to treat EPS. They work by counteracting the cholinergic hyperactivity that results from dopamine receptor blockade.
-
Dopamine Agonists: While they can risk exacerbating psychosis in a clinical setting, agents like L-DOPA can reverse neuroleptic-induced catalepsy in animal models.
-
Other Agents: Beta-blockers (like propranolol) and benzodiazepines are sometimes used for specific types of EPS like akathisia.
Q5: How do I choose between different behavioral tests for assessing EPS in rodents?
A5: The choice of test depends on the specific symptom you want to model.
-
Catalepsy (for Parkinsonism/Bradykinesia): The bar test is the most common method. It measures the time an animal remains in an externally imposed, awkward posture. An alternative is the grid test.
-
Vacuous Chewing Movements (VCMs) (for Tardive Dyskinesia): This involves observing and counting purposeless chewing movements in rodents, typically after long-term antipsychotic treatment.
-
Motor Restlessness (for Akathisia): This is more challenging to model but can be assessed by measuring locomotor activity and observing behaviors like pacing or constant shifting.
Quantitative Data Summary
The following tables summarize key quantitative data for planning experiments on this compound-induced EPS.
Table 1: Dosing for Catalepsy Induction in Rats
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Animal Model | Reference |
| (-)-Sultopride | i.p. | 20 - 40 | Rats | |
| Haloperidol | i.p. / s.c. | 0.25 - 0.30 | Rats | |
| (S-)-Amisulpride | s.c. | >30 | Sprague-Dawley Rats | |
| Racemic Amisulpride | s.c. | >100 | Sprague-Dawley Rats |
Table 2: Agents for Reversal of Antipsychotic-Induced Catalepsy
| Reversal Agent | Mechanism | Effective Dose (mg/kg) | Antipsychotic Reversed | Animal Model | Reference |
| d-Amphetamine | Dopamine Releaser | 2 - 5 (s.c.) | (-)-Sultopride (20-40 mg/kg) | Rats | |
| L-DOPA | Dopamine Precursor | Not specified | Fluphenazine / Sulpiride | Rats | |
| (R+)-Amisulpride | D2/D3 Antagonist | 30 - 50 (s.c.) | Haloperidol / (S-)-Amisulpride | Sprague-Dawley Rats |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy (Bar Test)
This protocol describes a standard method for quantifying catalepsy in rats following this compound administration.
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for injection (i.p. or s.c.)
-
Animal scale
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (approx. 1 cm in diameter) raised 9-10 cm above a flat surface.
-
Stopwatch
2. Experimental Procedure:
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats individually for at least one week before the experiment. Maintain a 12-hour reverse light/dark cycle and provide ad libitum access to food and water. Handle the rats daily to acclimate them to the experimenter.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. Prepare fresh on the day of the experiment.
-
Administration: Weigh each rat and administer the calculated dose of this compound or vehicle via intraperitoneal (i.p.) injection. A typical volume is 1 mL/kg.
-
Catalepsy Assessment:
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat on a flat surface.
-
Gently place both front paws of the rat onto the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (in seconds) until the rat removes both paws from the bar and returns to a normal posture on the surface. This is the descent latency.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
3. Data Analysis:
-
Record the descent latency for each animal at each time point.
-
The data are typically non-parametric. Use appropriate statistical tests, such as the Kruskal-Wallis test followed by Mann-Whitney U tests for post-hoc comparisons, to analyze differences between treatment groups.
-
Data can be presented as mean ± SEM or as median with interquartile range.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: this compound blocks D2 receptors, leading to EPS.
Experimental Workflow
References
- 1. Influence of (-)-sulpiride and YM-09151-2 on stereotyped behavior in chicks and catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 4. Differences in effects of this compound and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sultopride's Effects on Cardiac Action Potentials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the effects of sultopride on cardiac action potentials in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on cardiac action potentials?
A1: this compound primarily prolongs the cardiac action potential duration (APD). This effect is concentration-dependent and is mainly attributed to the inhibition of the rapid delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1] This inhibition delays the repolarization phase of the action potential.
Q2: Why is it important to mitigate this compound's effects in experiments?
A2: In pre-clinical safety pharmacology studies, it is crucial to understand not only the pro-arrhythmic risks of a compound but also potential rescue strategies. Mitigating this compound-induced APD prolongation in vitro can help validate therapeutic approaches for drug-induced long QT syndrome (LQTS) and provides a deeper understanding of the underlying ion channel pharmacology.
Q3: What are the potential strategies to mitigate this compound-induced APD prolongation in vitro?
Q4: Which specific hERG channel activators could be used in these experiments?
A4: Several hERG channel activators have been identified and could be tested for their ability to mitigate this compound's effects. These include RPR260243, PD-118057, Mallotoxin (MTX), NS1643, and ICA-105574. Each has a distinct mechanism of action on the hERG channel.[2][4]
Q5: Are there other approaches besides hERG channel activation?
A5: While enhancing the repolarizing current via hERG activation is the most direct approach, other strategies could theoretically be explored, such as modulating other ion channels involved in cardiac repolarization. However, targeting the primary channel affected by this compound is the most common and mechanistically relevant approach.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and potential mitigating agents on cardiac ion channels and action potentials.
Table 1: Effect of this compound on Cardiac Action Potentials and Ion Channels
| Parameter | Species/Cell Line | Concentration | Effect | Reference |
| Action Potential Duration | Canine Purkinje fibers | 10 µM - 1 mM | Concentration-dependent prolongation | |
| hERG (IKr) Tail Current | Transfected cells | Dose-dependent | Decrease | |
| IKr Block | Guinea pig ventricular myocytes | 100 µM | 38.9% inhibition | |
| IKr Block | Guinea pig ventricular myocytes | 500 µM | 76.5% inhibition |
Table 2: Potency of hERG Channel Activators
| Activator | Mechanism of Action | EC50 | Species/Cell Line | Reference |
| RPR260243 | Slows deactivation, attenuates inactivation | Not specified | Stably expressing hERG cells | |
| PD-118057 | Attenuates inactivation | ~3 µM (for significant current increase) | HEK293 cells | |
| Mallotoxin (MTX) | Shifts activation, increases deactivation time | 0.34 µM (step current), 0.52 µM (tail current) | Patch-clamp studies | |
| NS1643 | Shifts activation to more negative potentials | ~10 µM (maximal effect) | CHO cells expressing Kv11.3 | |
| ICA-105574 | Removes inactivation | 0.5 ± 0.1 µM | Not specified |
Experimental Protocols
Protocol 1: Characterizing this compound-Induced APD Prolongation
This protocol outlines the methodology for measuring the effect of this compound on cardiac action potential duration using the whole-cell patch-clamp technique.
-
Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use a validated human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) line.
-
Allow cells to adhere to glass coverslips in a recording chamber.
-
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings in current-clamp mode at 36 ± 1 °C.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a stable gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Data Acquisition:
-
Record baseline action potentials by stimulating the cell at a frequency of 1 Hz with brief (2-5 ms) suprathreshold current pulses.
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound (e.g., 10 µM, 100 µM).
-
After a steady-state effect is reached (typically 5-10 minutes), record the action potentials in the presence of this compound.
-
Perform a washout by perfusing with the drug-free external solution to observe reversibility.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) for baseline, this compound application, and washout conditions.
-
Compare the APD90 values to quantify the prolonging effect of this compound.
-
Protocol 2: Proposed Mitigation of this compound's Effects with a hERG Activator
This protocol describes a proposed experiment to investigate the potential of a hERG channel activator (e.g., ICA-105574) to reverse this compound-induced APD prolongation.
-
Cell Preparation and Solutions:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Patch-Clamp Recording and Data Acquisition:
-
Follow steps 3 and 4a from Protocol 1 to establish a stable baseline recording.
-
Perfuse the cell with a concentration of this compound known to cause significant APD prolongation (e.g., 100 µM).
-
Once a stable prolongation is observed, co-perfuse with both this compound and a selected hERG activator (e.g., 1 µM ICA-105574).
-
Record the action potentials after the co-application has reached a steady state.
-
Perform a final washout with the drug-free external solution.
-
-
Data Analysis:
-
Measure the APD90 at baseline, in the presence of this compound alone, during co-application with the hERG activator, and after washout.
-
Analyze the extent to which the hERG activator reverses the this compound-induced APD prolongation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unstable Gigaohm Seal | - Unhealthy cells- Dirty pipette tip or cell membrane- Mechanical instability of the rig- Inappropriate pipette solution osmolarity | - Use freshly isolated, healthy-looking cells.- Ensure solutions are filtered and the pipette tip is clean. Apply positive pressure when approaching the cell.- Check for vibrations and ensure the recording setup is stable.- Verify the osmolarity of internal and external solutions. |
| Noisy Recordings | - Electrical interference- Poor grounding- Bubbles in the recording chamber or pipette | - Turn off unnecessary electrical equipment in the vicinity. Use a Faraday cage.- Check and clean all grounding points.- Ensure a continuous and smooth perfusion flow. Remove any air bubbles from the pipette. |
| Baseline Drift in Current-Clamp | - Unstable seal- Changes in cell health over time- Ion channel rundown | - Re-establish a stable seal if it has deteriorated.- Monitor cell morphology and resting membrane potential. Discard the cell if it shows signs of deterioration.- Use a perforated patch configuration to minimize dialysis of intracellular components. |
| Inconsistent Drug Effect | - Incomplete solution exchange- Drug degradation- Variation in cell sensitivity | - Ensure the perfusion system allows for complete and rapid exchange of solutions in the recording chamber.- Prepare fresh drug solutions daily.- Test a sufficient number of cells to account for biological variability. |
Visualizations
Caption: Experimental workflow for mitigating this compound's effects.
Caption: this compound's mechanism and mitigation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mallotoxin is a novel human ether-a-go-go-related gene (hERG) potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sultopride and Sulpiride on Dopamine Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of sultopride and sulpiride, two substituted benzamide antipsychotics, on dopamine turnover. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences between these two dopamine D2 receptor antagonists.
Executive Summary
This compound and sulpiride are selective dopamine D2 receptor antagonists that enhance dopamine turnover, a key mechanism in their antipsychotic action. While structurally similar, experimental evidence reveals significant differences in their potency, regional brain effects, and overall impact on dopaminergic systems. Notably, this compound generally exhibits a more potent and widespread effect on dopamine metabolism compared to sulpiride.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and sulpiride based on preclinical and clinical research.
Table 1: Effects on Dopamine Metabolite Levels in Rat Brain
| Drug | Brain Region | Dopamine Metabolite | % Increase from Baseline (approx.) | Reference |
| This compound | Striatum | HVA & DOPAC | More marked than Sulpiride | [1] |
| Limbic System | HVA & DOPAC | Similar to Striatal effect | [1] | |
| Sulpiride | Striatum | HVA & DOPAC | Significant increase | [1][2] |
| Limbic System | HVA & DOPAC | Preferential effect over Striatum | [1] | |
| Lateral Hypothalamus | DOPAC & HVA | Significant increase |
HVA: Homovanillic Acid; DOPAC: 3,4-Dihydroxyphenylacetic Acid
Table 2: Dopamine D2 Receptor Binding and Occupancy
| Drug | Parameter | Value | Species | Method | Reference |
| This compound | D2 Receptor Occupancy (70-80%) | 20-35 mg (dose) | Human | PET | |
| Sulpiride | D2 Receptor Occupancy (70-80%) | 1010-1730 mg (dose) | Human | PET | |
| Ki for D2 Receptor | 18.2 nM | Rat | [3H]spiperone binding | ||
| pA2 value (D2 Receptor) | 8.97 (Substantia Nigra) | Rat | Electrophysiology | ||
| pA2 value (D2 Receptor) | 8.07 (Ventral Tegmental Area) | Rat | Electrophysiology |
Ki: Inhibition Constant; pA2: a measure of antagonist potency; PET: Positron Emission Tomography. Note: A lower Ki value indicates a higher binding affinity. The PET study indicates that this compound is approximately 50 times more potent than sulpiride in terms of dopamine D2 receptor occupancy in humans.
Signaling Pathway
Both this compound and sulpiride exert their primary effects by antagonizing dopamine D2 receptors. These receptors are located both presynaptically (as autoreceptors) and postsynaptically. Blockade of presynaptic D2 autoreceptors removes the negative feedback mechanism that normally inhibits dopamine synthesis and release, leading to increased dopamine turnover. Blockade of postsynaptic D2 receptors is responsible for the primary antipsychotic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and sulpiride.
In Vivo Microdialysis for Measurement of Dopamine Turnover
This technique is used to sample the extracellular fluid from specific brain regions of freely moving animals to measure neurotransmitter and metabolite levels.
a. Probe Implantation:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens), using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement.
-
Recovery: The animal is allowed to recover from surgery for a specified period (typically 24-48 hours).
b. Microdialysis Procedure:
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: The system is allowed to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline of dopamine and its metabolites.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.
-
Drug Administration: After collecting baseline samples, this compound, sulpiride, or a vehicle control is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues for several hours after drug administration to monitor the changes in dopamine, DOPAC, and HVA levels.
Quantification of Dopamine and its Metabolites by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying dopamine and its acidic metabolites, DOPAC and HVA.
a. Sample Preparation:
-
The collected microdialysate samples are typically injected directly into the HPLC system. If necessary, samples are centrifuged to remove any particulate matter.
b. HPLC System:
-
Column: A reverse-phase C18 column is commonly used for the separation of dopamine and its metabolites.
-
Mobile Phase: The mobile phase is an aqueous buffer (e.g., sodium acetate or phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic.
-
Flow Rate: A constant flow rate (e.g., 0.8-1.2 mL/min) is maintained by the HPLC pump.
c. Electrochemical Detection:
-
Detector: An electrochemical detector with a glassy carbon working electrode is used.
-
Potential: A specific electrical potential is applied to the working electrode (e.g., +0.65 V to +0.75 V vs. Ag/AgCl reference electrode). At this potential, dopamine, DOPAC, and HVA are oxidized, generating an electrical current that is proportional to their concentration.
-
Quantification: The concentration of each compound in the sample is determined by comparing the peak area of the sample chromatogram to the peak areas of standard solutions of known concentrations.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a study comparing the effects of this compound and sulpiride on dopamine turnover.
References
A Preclinical Showdown: Sultopride vs. Haloperidol in Schizophrenia Models
For researchers and drug development professionals, understanding the nuanced differences between antipsychotic candidates is paramount. This guide provides a comparative analysis of sultopride and haloperidol, two dopamine D2 receptor antagonists, based on available preclinical data in schizophrenia models. While direct head-to-head preclinical studies are limited, this guide synthesizes existing data, including comparisons with the structurally similar compound sulpiride, to offer a comprehensive overview.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and haloperidol exert their primary antipsychotic effects by blocking dopamine D2 receptors in the brain.[1][2] This antagonism is believed to underlie their efficacy in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, the two compounds exhibit differences in their regional brain activity and impact on dopamine turnover.
Haloperidol, a butyrophenone, is a potent D2 antagonist that also shows some affinity for α1-adrenergic and 5-HT2 receptors.[1] In preclinical studies, acute administration of haloperidol leads to a more pronounced increase in dopamine metabolites in the striatum and nucleus accumbens compared to sulpiride, a close structural analog of this compound.[3] Chronic haloperidol treatment has been shown to increase the density of D2 receptors in the striatum.[4]
This compound, a substituted benzamide, demonstrates a more selective antagonism for D2 receptors. Unlike sulpiride, which preferentially affects limbic dopamine receptors, this compound appears to impact striatal and limbic dopamine receptors more equally. Furthermore, this compound is more effective than sulpiride in preventing the reduction of dopamine metabolite levels induced by apomorphine, a dopamine agonist.
dot
Efficacy in Preclinical Schizophrenia Models
Locomotor Activity
In a direct comparative study, haloperidol and chlorpromazine were found to inhibit spontaneous locomotor activity and apomorphine-induced hyperactivity in mice. In contrast, this compound did not affect spontaneous locomotor activity but showed a dose-dependent effect on apomorphine-induced hyperactivity, potentiating it at low doses and inhibiting it at high doses.
| Drug | Spontaneous Locomotor Activity | Apomorphine-Induced Hyperactivity |
| This compound | No effect | Potentiation (low dose), Inhibition (high dose) |
| Haloperidol | Inhibition | Inhibition |
Catalepsy
Catalepsy, a state of immobility and muscle rigidity, is a common preclinical measure of extrapyramidal side effects (EPS) associated with antipsychotics. Studies comparing sulpiride and haloperidol have shown that both induce catalepsy in mice. However, the cataleptic effects of sulpiride were noted to be less consistent in a dose- and time-dependent manner compared to pimozide and haloperidol. While direct quantitative data for this compound is not available, the findings with sulpiride suggest that benzamide antipsychotics may have a different catalepsy profile than butyrophenones like haloperidol.
Prepulse Inhibition (PPI)
Prepulse inhibition, a measure of sensorimotor gating that is deficient in schizophrenia, can be restored by antipsychotic drugs. In a study using the latent inhibition model, both haloperidol (at doses of 0.02, 0.1, and 0.5 mg/kg) and sulpiride (at 100 mg/kg) were shown to enhance the ability of rats to ignore irrelevant stimuli, a process analogous to PPI. This suggests that both classes of drugs can improve sensorimotor gating deficits.
Side Effect Profile: The Extrapyramidal Divide
A significant differentiating factor between this compound and haloperidol in clinical use is their propensity to induce extrapyramidal symptoms (EPS). Preclinical models, particularly the catalepsy test, provide a basis for this observation. As mentioned, haloperidol is a potent inducer of catalepsy in rodents, which is considered a reliable predictor of EPS in humans. While direct comparative studies with this compound are lacking, studies with sulpiride suggest a potentially lower liability for catalepsy compared to haloperidol.
Experimental Protocols
Catalepsy Test (Bar Test)
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) from the base.
-
Procedure:
-
Rodents are administered the test compound (e.g., haloperidol or this compound) or vehicle.
-
At predetermined time points after administration, the animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
An increased latency to move is indicative of a cataleptic state.
-
dot
References
- 1. droracle.ai [droracle.ai]
- 2. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of sulpiride and haloperidol on dopamine turnover in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol treatment increases D2 dopamine receptor protein independently of RNA levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sultopride: A Comparative Efficacy Analysis Against Other Atypical Antipsychotics
Sultopride, a substituted benzamide atypical antipsychotic, has demonstrated efficacy in the management of schizophrenia and other psychotic disorders. This guide provides a comparative analysis of this compound's efficacy and safety profile against other commonly prescribed atypical antipsychotics. Due to a scarcity of direct head-to-head clinical trials involving this compound and other second-generation antipsychotics, this comparison leverages data from studies on the structurally and pharmacologically similar compound, amisulpride, to provide a contextual understanding of its potential therapeutic standing.
Mechanism of Action: A Shared Benzamide Profile
This compound, like its counterparts sulpiride and amisulpride, exerts its antipsychotic effects primarily through selective antagonism of dopamine D2 and D3 receptors.[1] This targeted action in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. Notably, its lower affinity for other receptors, such as serotonin, histamine, and adrenergic receptors, is associated with a generally favorable side-effect profile, particularly concerning sedation and weight gain, when compared to other atypical antipsychotics.[2][3]
Comparative Efficacy: Insights from Amisulpride Studies
While direct comparative efficacy data for this compound is limited, extensive research on amisulpride offers valuable insights. Clinical trials have consistently shown amisulpride to be at least as effective as other atypical antipsychotics, such as olanzapine and risperidone, in managing the overall symptoms of schizophrenia.[4]
Key Efficacy Measures: PANSS and BPRS
The Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are standard tools used in clinical trials to assess the severity of schizophrenic symptoms.
A network meta-analysis of 15 antipsychotics found that amisulpride was among the most effective agents in reducing overall symptoms, with a standardized mean difference (SMD) compared to placebo of -0.66.[5] In head-to-head trials, amisulpride demonstrated non-inferiority to olanzapine in improving BPRS scores and showed a trend towards greater improvement in negative symptoms compared to risperidone as measured by the PANSS negative subscale.
Table 1: Comparative Efficacy of Amisulpride and Other Atypical Antipsychotics (Changes in PANSS and BPRS Scores)
| Comparison | Primary Efficacy Measure | Amisulpride Mean Change | Comparator Mean Change | p-value | Reference |
| Amisulpride vs. Olanzapine | BPRS Total Score Reduction | -24.1 | -28.4 | >0.05 (non-inferior) | |
| Amisulpride vs. Risperidone | PANSS Negative Subscale | -6.9 ± 7.5 | -5.3 ± 6.6 | 0.09 | |
| Amisulpride vs. Ziprasidone | PANSS Negative Subscale | Comparable Improvement | Comparable Improvement | N/A |
Safety and Tolerability Profile
A key differentiator among atypical antipsychotics is their side-effect profile. This compound and other benzamides are known for a lower incidence of certain adverse effects compared to other atypicals.
Table 2: Comparative Safety and Tolerability of Amisulpride and Other Atypical Antipsychotics
| Side Effect | Amisulpride | Olanzapine | Risperidone | Quetiapine | Ziprasidone | Reference |
| Weight Gain | Lower | Higher | Moderate | Moderate | Lower | |
| Extrapyramidal Symptoms (EPS) | Lower | Lower | Higher (dose-dependent) | Lower | Lower | |
| Hyperprolactinemia | Higher | Lower | Higher | Lower | Lower | |
| QTc Prolongation | Potential Risk | Lower Risk | Lower Risk | Lower Risk | Higher Risk |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of this compound and other atypical antipsychotics are mediated through complex signaling pathways. The diagrams below illustrate the primary mechanism of action and a typical workflow for a comparative clinical trial.
References
- 1. Differences in effects of this compound and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seragpsych.com [seragpsych.com]
- 3. researchgate.net [researchgate.net]
- 4. Amisulpride versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Validating the Selectivity of Sultopride for D2/D3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of Sultopride for dopamine D2 and D3 receptors against other atypical antipsychotics. The information is supported by experimental data to facilitate a comprehensive understanding of this compound's pharmacological profile.
This compound is an atypical antipsychotic of the benzamide class, recognized for its therapeutic efficacy in schizophrenia.[1] Its clinical effects are primarily attributed to its interaction with dopamine receptors. Validating its selectivity for the D2 and D3 receptor subtypes is crucial for understanding its mechanism of action and predicting its side-effect profile. This compound acts as a selective D2 and D3 receptor antagonist.[1]
Comparative Binding Affinities of this compound and Other Antipsychotics
The selectivity of an antipsychotic agent is determined by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and other commonly used antipsychotics for key dopamine, serotonin, adrenergic, and histamine receptors.
| Receptor Subtype | This compound Ki (nM) | Amisulpride Ki (nM) | Haloperidol Ki (nM) | Risperidone Ki (nM) | Aripiprazole Ki (nM) |
| Dopamine Receptors | |||||
| D1 | >10,000 | >1000 | ~200-1000 | 29 | 219 |
| D2 | 18 (rat) | 2.8 | 1.0 | 3.13 | 0.34 |
| D3 | 22 | 3.2 | 0.7 | 7.3 | 0.8 |
| D4 | 7700 | >1000 | 5 | 7.3 | 44 |
| D5 | No Affinity Data | >1000 | No Affinity Data | 16 | 1400 |
| Serotonin Receptors | |||||
| 5-HT1A | Little to no affinity | >1000 | ~1000-5000 | 4.2 | 1.7 |
| 5-HT2A | Little to no affinity | >1000 | 50 | 0.16 | 3.4 |
| 5-HT2C | Little to no affinity | >1000 | ~2000-10000 | 30 | 15 |
| 5-HT7 | Little to no affinity | 11.5 | No Affinity Data | 2.0 | 3.9 |
| Adrenergic Receptors | |||||
| Alpha-1 | Little to no affinity | >1000 | 10 | 0.8 | 57 |
| Alpha-2 | Little to no affinity | >1000 | ~500-1000 | 7.54 | 121 |
| Histamine Receptors | |||||
| H1 | Little to no affinity | >1000 | 50 | 2.23 | 61 |
| Muscarinic Receptors | |||||
| M1 | Little to no affinity | >1000 | ~5000-10000 | >1000 | >1000 |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. The data for this compound is primarily from studies on rat D2 and human D3/D4 receptors.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and comparator compounds for D2 and D3 dopamine receptors.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing human D2 or D3 dopamine receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone or [3H]-Raclopride for D2/D3 receptors).
-
Unlabeled Competitor Compounds: this compound and a panel of comparator drugs at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Add a fixed concentration of the radioligand to each well.
-
For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., Haloperidol) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in validating this compound's selectivity and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining receptor binding affinity.
Caption: D2/D3 receptor signaling pathway antagonism by this compound.
References
A Comparative Analysis of Sultopride and Fluanisone for the Management of Agitation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sultopride and fluanisone, two antipsychotic agents with applications in managing agitation. The analysis focuses on their pharmacological profiles, efficacy in animal models as reported in independent studies, and the experimental protocols used to evaluate their effects. This comparison aims to assist researchers in selecting the appropriate agent for preclinical studies of agitation and related neuropsychiatric disorders.
Introduction and Pharmacological Overview
Agitation is a state of excessive motor activity accompanied by restlessness and irritability, often serving as a preclinical endpoint in models of psychiatric disorders. Its management is a key focus of antipsychotic drug development. This guide compares this compound, a substituted benzamide, and fluanisone, a butyrophenone, based on available preclinical data.
This compound is an atypical antipsychotic that acts as a selective antagonist for dopamine D2 and D3 receptors.[1][2] It is clinically used for the emergency management of agitation in patients with psychosis.[3] Its mechanism is primarily centered on modulating dopamine activity in brain pathways associated with psychosis and agitation.[2]
Fluanisone is a typical antipsychotic with a broader receptor binding profile. It demonstrates antagonist activity at dopamine D2 receptors, serotonin 5-HT2A receptors, and alpha-1 adrenergic receptors, contributing to its neuroleptic and potent sedative properties.[4] In research settings, fluanisone is widely used as a component of the neuroleptanalgesic combination Hypnorm (with fentanyl) for anesthesia and analgesia in laboratory animals.
Mechanism of Action: A Comparative View
The primary mechanism for both agents involves the blockade of dopamine D2 receptors, a common pathway for antipsychotic efficacy. However, their receptor selectivity differs, which may influence their behavioral effects and side-effect profiles.
| Feature | This compound | Fluanisone |
| Drug Class | Substituted Benzamide (Atypical Antipsychotic) | Butyrophenone (Typical Antipsychotic) |
| Primary Target | Selective Dopamine D2/D3 Receptor Antagonist | Dopamine D2 Receptor Antagonist |
| Secondary Targets | Affinity for GHB receptor | 5-HT2A Receptor Antagonist, Alpha-1 Adrenergic Receptor Antagonist |
| Key Effect | Antipsychotic, Anti-agitation | Sedative, Neuroleptic |
Below is a diagram illustrating the distinct signaling pathways influenced by this compound and Fluanisone.
Efficacy in Animal Models of Agitation
Animal Models for Agitation:
-
Isolation-Induced Aggression: Housing male rodents, particularly mice, in isolation for several weeks can induce aggressive behaviors (e.g., attacks, tail-rattling) towards an intruder, modeling offensive aggression.
-
Resident-Intruder Test: This paradigm involves introducing an "intruder" animal into the home cage of a "resident," which reliably elicits territorial aggressive behaviors from the resident.
-
Psychostimulant-Induced Hyperactivity: Administration of drugs like d-amphetamine induces a state of hyper-locomotion, which is often used to screen for antipsychotic activity.
Reported Efficacy Data:
While a head-to-head data table cannot be constructed due to the lack of comparative studies, the following summarizes findings from separate research:
| Drug | Animal Model | Dose | Route | Key Findings | Reference |
| This compound | Rat (Active Place Avoidance) | 60 mg/kg | i.p. | Decreased locomotor activity without impairing spatial efficiency. | |
| This compound | Rat (Active Place Avoidance) | 100 mg/kg | i.p. | Caused a deficit in both locomotor and spatial behaviors. | |
| This compound (as Sulpiride) | Mouse (Ethanol-induced locomotion) | 10 mg/kg | i.p. | Effective in blocking ethanol's stimulant effects. | |
| Fluanisone | Rodent Models | Not specified | Not specified | Inhibits d-amphetamine-induced locomotor hyperactivity, indicative of antipsychotic-like effects. | |
| Fluanisone (with Fentanyl) | Mice | 3.33 mg/kg Fluanisone | i.p. | Used for sedation and anesthesia, indicating potent CNS depressant effects. | |
| Fluanisone (with Fentanyl) | Rats | 3.0 mg/kg Fluanisone | i.m. | Used in combination with diazepam for surgical anesthesia. |
Note: Data for this compound's direct effect on aggression models is limited in the searched literature; its effects are primarily inferred from locomotor studies. Fluanisone is most commonly studied in combination with fentanyl, which complicates the interpretation of its standalone effects on agitation.
Experimental Protocols and Methodologies
Evaluating the efficacy of compounds like this compound and fluanisone requires standardized protocols to ensure reproducibility. Below is a generalized workflow for assessing anti-aggressive or sedative properties in a rodent model.
Generalized Experimental Workflow:
Detailed Protocol Example: Isolation-Induced Aggression in Mice
-
Animals and Housing: Male mice (e.g., Swiss Webster strain) are individually housed for 3-4 weeks after weaning to induce aggressive behavior. A control group remains group-housed.
-
Drug Preparation and Administration: this compound or Fluanisone is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80). Drugs are administered intraperitoneally (i.p.) at desired doses (e.g., 10, 30, 60 mg/kg) 30 minutes prior to behavioral testing. A control group receives the vehicle only.
-
Resident-Intruder Test:
-
An unfamiliar, group-housed "intruder" mouse is introduced into the home cage of the isolated "resident" mouse.
-
The interactions are recorded for a set period (e.g., 10 minutes).
-
Key behavioral parameters are scored by a trained observer blinded to the treatment conditions.
-
-
Parameters Measured:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Number of attacks: Total count of aggressive encounters (bites, wrestling).
-
Total time spent on aggressive behavior: Cumulative duration of all aggressive acts.
-
Locomotor activity: Total distance traveled, often measured using automated tracking software to assess for general sedation versus specific anti-aggressive effects.
-
-
Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different drug doses against the vehicle control.
Conclusion and Future Directions
Both this compound and fluanisone demonstrate CNS activity consistent with the management of agitation, primarily through dopamine D2 receptor antagonism.
-
This compound appears to be a more selective D2/D3 antagonist. Its profile suggests it may reduce agitated behaviors with potentially fewer sedative effects at lower therapeutic doses compared to broader-spectrum antipsychotics.
-
Fluanisone , with its multi-receptor activity (D2, 5-HT2A, alpha-1), exhibits potent sedative properties. This makes it highly effective for inducing a state of calm but may also lead to more generalized motor impairment, which could be a confounding factor in behavioral assays not focused on sedation.
Critical Gap: The most significant limitation in comparing these two compounds is the absence of direct, head-to-head preclinical studies. A study evaluating this compound and fluanisone in the same animal model of agitation (e.g., isolation-induced aggression) would be invaluable. Such research should include detailed dose-response analyses to differentiate specific anti-aggressive effects from general sedation and to establish a comparative therapeutic index for managing agitation in a preclinical setting.
References
Comparative Analysis of Sultopride and Risperidone on Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sultopride and Risperidone, focusing on their efficacy in treating the negative symptoms of schizophrenia. Direct head-to-head clinical trial data for this compound is limited. Therefore, this analysis utilizes data from studies comparing risperidone with amisulpride, a pharmacologically similar substituted benzamide that, like this compound, is a selective dopamine D2 and D3 receptor antagonist. This comparison offers valuable insights into the potential differential effects of these two classes of antipsychotics on negative symptomatology.
Mechanism of Action: A Tale of Two Profiles
The therapeutic effects of both this compound and risperidone are rooted in their interaction with central nervous system dopamine and serotonin receptors. However, their receptor binding profiles differ significantly, suggesting distinct pathways for their action on negative symptoms.
This compound , as a substituted benzamide, exhibits high selectivity for dopamine D2 and D3 receptors.[1][2][3] Its mechanism is primarily thought to involve the blockade of these receptors. Notably, antagonism of the D3 receptor has been specifically linked to potential improvements in negative and cognitive symptoms of schizophrenia.[4][5] At lower doses, amisulpride (the proxy for this compound) is believed to preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and may alleviate negative symptoms.
Risperidone is an atypical antipsychotic with a broader receptor binding profile. Its primary mechanism of action is a combination of potent serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptor antagonism. The high-affinity blockade of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics. This dual antagonism is believed to synergistically modulate dopaminergic and serotonergic pathways.
Signaling Pathway Diagrams
The diagrams below illustrate the proposed primary mechanisms of action for each drug at the receptor level.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Amisulpride vs. risperidone in the treatment of acute exacerbations of schizophrenia (1999) | Joseph Peuskens | 172 Citations [scispace.com]
- 3. Amisulpride improves depressive symptoms in acute exacerbations of schizophrenia: comparison with haloperidol and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fma.org.tw [fma.org.tw]
- 5. Amisulpride vs. risperidone in the treatment of acute exacerbations of schizophrenia. Amisulpride study group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Sultopride and Olanzapine for Researchers
An objective analysis of the preclinical data for two distinct antipsychotic agents.
This guide offers a detailed comparison of Sultopride and Olanzapine, two antipsychotic drugs with differing pharmacological profiles, to aid researchers, scientists, and drug development professionals in their understanding of these compounds. While direct head-to-head preclinical in vivo studies are limited, this document synthesizes available data to present a comparative overview of their mechanisms of action, receptor engagement, and effects in established animal models of psychosis.
Mechanism of Action and Receptor Engagement
This compound, a substituted benzamide, exhibits a more focused mechanism of action, primarily as a selective antagonist of dopamine D2 and D3 receptors.[1][2] In contrast, Olanzapine, an atypical antipsychotic, possesses a broader pharmacological footprint, demonstrating high affinity for a range of receptors including dopamine D2, serotonin 5-HT2A, muscarinic, histaminic, and alpha-1 adrenergic receptors.[3][4] This multi-receptor engagement is thought to contribute to its efficacy against a wider range of symptoms but also to its side-effect profile.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) for this compound and Olanzapine from various sources. It is important to note that these values are derived from different studies and should be interpreted with caution.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | High Affinity | High Affinity[3] |
| Dopamine D3 | High Affinity | High Affinity |
| Dopamine D1 | Low Affinity | Moderate Affinity |
| Serotonin 5-HT2A | Low Affinity | High Affinity |
| Muscarinic M1-M5 | Not reported | High Affinity |
| Histamine H1 | Not reported | High Affinity |
| Adrenergic α1 | Not reported | High Affinity |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in humans have provided valuable insights into the in vivo receptor occupancy of these drugs at clinically relevant doses.
| Receptor | This compound Occupancy | Olanzapine Occupancy |
| Dopamine D2 | 70-80% at 20-35 mg | 43-80% at 5-20 mg/day |
| Serotonin 5-HT2A | Not a primary target | Near saturation even at 5 mg/day |
A PET study comparing this compound and Sulpiride demonstrated that this compound has approximately 50 times greater potency than Sulpiride based on dopamine D2 receptor occupancy. For Olanzapine, D2 receptor occupancy increases with the dose, while 5-HT2A receptor occupancy is high across all tested doses.
Preclinical Efficacy in Animal Models
Standard animal models are employed to predict the antipsychotic efficacy of novel compounds. These models often assess the ability of a drug to counteract the behavioral effects of psychostimulants or to modulate sensorimotor gating.
Amphetamine-Induced Hyperlocomotion
This model is predicated on the dopamine hypothesis of schizophrenia. Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents. The ability of an antipsychotic to attenuate this hyperactivity is indicative of its potential efficacy, particularly its D2 receptor blocking activity.
While no direct comparative studies between this compound and Olanzapine in this model were identified, a study in mice showed that high doses of this compound could inhibit apomorphine-induced hyperactivity. Olanzapine has been shown to be effective in blocking phencyclidine-induced hyperlocomotion in mice.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Amphetamine-Induced Hyperlocomotion Protocol
This protocol is a standard method for assessing the potential antipsychotic activity of a compound.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.
Methodology:
-
Animals: Male rodents (e.g., rats or mice) are typically used.
-
Apparatus: Open-field chambers equipped with photobeam sensors to automatically record locomotor activity.
-
Procedure:
-
Animals are first habituated to the testing chambers for a set period (e.g., 60 minutes).
-
The test compound (this compound or Olanzapine) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
-
Following a pre-treatment interval, animals are injected with amphetamine.
-
Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total locomotor activity (e.g., number of beam breaks) is compared between the different treatment groups using statistical methods like ANOVA.
Prepulse Inhibition (PPI) of the Acoustic Startle Response Protocol
This protocol assesses sensorimotor gating, a key translational measure in schizophrenia research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sulpiride - Wikipedia [en.wikipedia.org]
- 3. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Sultopride's Receptor Occupancy Profile: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the receptor occupancy data for Sultopride, a substituted benzamide antipsychotic. To offer a broader context for its pharmacological profile, this compound's data is compared with two other structurally related compounds, Sulpiride and Amisulpride. The information presented herein is compiled from publicly available research and is intended for an audience with expertise in pharmacology and drug development.
In Vivo Receptor Occupancy: A Focus on Dopamine D2
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies have been pivotal in elucidating the in vivo receptor binding characteristics of antipsychotic medications. For this compound and its comparators, the primary focus of these studies has been the dopamine D2 receptor, a key target for antipsychotic efficacy.
A significant finding from a comparative PET study is that this compound demonstrates approximately 50 times greater potency than Sulpiride in terms of dopamine D2 receptor occupancy.[1] To achieve a therapeutic window of 70-80% D2 receptor occupancy, a dose of 20-35 mg for this compound was required, whereas Sulpiride necessitated a much higher dose of 1010-1730 mg.[1]
The following table summarizes the available quantitative data on dopamine D2 receptor occupancy for this compound, Sulpiride, and Amisulpride from human PET/SPECT studies. It is important to note the absence of direct in vivo human PET or SPECT data for this compound's occupancy at other neuroreceptors, such as serotonin or adrenergic receptors.
| Drug | Receptor | Method | Dose | Occupancy (%) | ED50 | Study Reference |
| This compound | Dopamine D2 | PET ([11C]-raclopride) | 20-35 mg | 70-80% | 8.7 mg | Takano et al. |
| Sulpiride | Dopamine D2 | PET ([11C]-raclopride) | 1010-1730 mg | 70-80% | 433 mg | Takano et al. |
| Amisulpride | Dopamine D2 | PET ([18F]desmethoxyfallypride) | - | 43-85% (Putamen) | - | Vernaleken et al. |
| Amisulpride | Dopamine D2 | SPECT ([123I]IBZM) | 50-300 mg (low) | 67.1% (mean) | - | Moresco et al. |
| Amisulpride | Dopamine D2 | SPECT ([123I]IBZM) | 400-1200 mg (high) | 79.1% (mean) | - | Moresco et al. |
In Vitro Receptor Binding Affinity
In the absence of in vivo occupancy data for a broader range of receptors for this compound, in vitro binding affinity data (Ki values) provide valuable insights into its potential pharmacological activity. The Ki value represents the concentration of a drug required to occupy 50% of the receptors in an in vitro assay. A lower Ki value indicates a higher binding affinity.
The following table presents a summary of the in vitro binding affinities (Ki, nM) of this compound, Sulpiride, and Amisulpride for various neurotransmitter receptors. This data highlights the selectivity of these drugs, primarily for the dopamine D2 and D3 receptors.
| Receptor | This compound (Ki, nM) | Sulpiride (Ki, nM) | Amisulpride (Ki, nM) |
| Dopamine D2 | 18 | 210 | 2.8 |
| Dopamine D3 | - | - | 3.2 |
| Serotonin 5-HT2A | - | >10,000 | - |
| Serotonin 5-HT2B | - | - | 13 |
| Serotonin 5-HT7a | - | - | 11.5 |
| Adrenergic α1 | - | - | - |
| Adrenergic α2 | - | - | - |
| Histamine H1 | - | - | - |
| Muscarinic M1 | - | - | - |
Experimental Protocols
The primary methodology for determining in vivo dopamine D2 receptor occupancy in the cited studies is Positron Emission Tomography (PET) with the radioligand [11C]-raclopride.
[11C]-raclopride PET for D2 Receptor Occupancy
1. Radioligand Synthesis: [11C]-raclopride is synthesized shortly before administration due to the short half-life of Carbon-11 (approximately 20.4 minutes).
2. Subject Preparation: Subjects are typically required to fast for a specified period before the scan. An intravenous line is inserted for radioligand injection and, in some protocols, for arterial blood sampling.
3. PET Scan Acquisition:
- Baseline Scan: A baseline PET scan is performed before the administration of the drug being studied. This provides a measure of the baseline D2 receptor availability.
- The subject is positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.
- A bolus of [11C]-raclopride is injected intravenously.
- Dynamic 3D emission data are acquired for a period of 60-90 minutes.[2][3]
- Post-dose Scan: After a washout period, the subject is administered the study drug (e.g., this compound).
- Following drug administration and a period to allow for drug distribution, a second PET scan is performed with another injection of [11C]-raclopride to measure D2 receptor occupancy by the drug.
4. Data Analysis:
- Dynamic PET images are reconstructed and co-registered with anatomical images (e.g., MRI) for accurate region of interest (ROI) delineation (e.g., striatum, cerebellum).
- Time-activity curves (TACs) are generated for the ROIs.
- The binding potential (BP_ND) is calculated using a reference tissue model, with the cerebellum often serving as the reference region due to its low density of D2 receptors.
- Receptor occupancy is calculated as the percentage reduction in BP_ND from the baseline to the post-dose scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Workflow for PET Receptor Occupancy Study.
This compound's Antagonism at the D2 Receptor.
References
- 1. The antipsychotic this compound is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
Sultopride: A Comparative Pharmacological Guide for Benzamide Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of sultopride with other prominent benzamide antipsychotics, including amisulpride, sulpiride, and tiapride. The information presented is based on available experimental data to assist in research and drug development.
Introduction to Benzamide Antipsychotics
Substituted benzamides are a distinct class of atypical antipsychotics characterized by their high selectivity for dopamine D2-like receptors. Unlike typical antipsychotics, they exhibit a lower propensity for certain side effects, which is attributed to their unique receptor binding profiles and regional brain activity. This compound, a member of this class, demonstrates pharmacological properties that differentiate it from its counterparts. This guide will delve into these differences, focusing on receptor binding affinities, in vivo effects on dopamine systems, and preclinical models of antipsychotic activity and side effects.
Receptor Binding Affinities
The primary mechanism of action for benzamide antipsychotics is the antagonism of dopamine D2 and D3 receptors. However, the precise affinity for these and other receptors varies among the compounds, influencing their clinical profiles.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Benzamide Antipsychotics
| Receptor | This compound | Amisulpride | Sulpiride | Tiapride (IC50, nM) |
| Dopamine D2 | Data not available | 2.8 | 29 | 45,800 |
| Dopamine D3 | Data not available | 3.2 | Data not available | >100,000 |
| Dopamine D4 | Data not available | Data not available | Data not available | 11,700 |
| Serotonin 5-HT7 | Data not available | 11.5 | >10,000 | Data not available |
| GHB Receptor | Affinity noted[1] | Affinity noted[1] | Affinity noted[1] | Data not available |
In Vivo Pharmacology and Efficacy
Preclinical in vivo studies provide valuable insights into the functional consequences of the differing receptor binding profiles of benzamide antipsychotics. These studies assess their effects on dopamine neurotransmission and their efficacy in animal models predictive of antipsychotic action.
Effects on Dopamine Turnover
Microdialysis studies in rats have revealed distinct effects of this compound and sulpiride on dopamine metabolism. While both drugs increase dopamine turnover, this compound produces a more marked increase in dopamine metabolites in the striatum. Furthermore, this compound affects striatal and limbic dopamine receptors equally, whereas sulpiride shows a preference for limbic dopamine receptors[3]. This broader impact of this compound on both motor and emotional processing-related brain regions may underlie its potent antipsychotic effects and higher risk of extrapyramidal symptoms (EPS).
A PET study in humans demonstrated that this compound has approximately 50 times greater potency than sulpiride based on dopamine D2 receptor occupancy.
Conditioned Avoidance Response (CAR)
The CAR test is a classic preclinical model for predicting antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned response without impairing the animal's ability to escape the aversive stimulus.
While specific comparative data on this compound in the CAR model is limited in recent literature, it is established that benzamides, as D2 receptor antagonists, are active in this test. Studies on sulpiride have shown its ability to disrupt the CAR. The differential effects of this compound and sulpiride on apomorphine-induced behaviors in mice suggest that this compound has distinct pharmacological properties from sulpiride and other antipsychotics.
Side Effect Profile: Extrapyramidal Symptoms (EPS)
A key differentiator among antipsychotics is their propensity to induce EPS, which are movement disorders resulting from the blockade of dopamine D2 receptors in the nigrostriatal pathway.
Catalepsy in Rodents
The catalepsy bar test is a widely used animal model to predict the EPS liability of antipsychotic drugs. In this test, an animal's forepaws are placed on an elevated bar, and the time it remains in this unnatural posture is measured. A longer duration of immobility (catalepsy) is indicative of a higher risk of inducing EPS.
Clinical observations report that this compound is associated with a higher incidence of extrapyramidal side effects compared to sulpiride. This is consistent with preclinical findings that show this compound's potent and equal blockade of both striatal and limbic dopamine receptors. In contrast, amisulpride is considered to have a lower risk of EPS, which may be related to its greater selectivity for limbic over striatal dopamine pathways.
Downstream Signaling Pathways
The interaction of benzamide antipsychotics with D2-like receptors initiates intracellular signaling cascades that ultimately mediate their therapeutic and adverse effects. The primary signaling pathway involves the modulation of cyclic adenosine monophosphate (cAMP) levels and the recruitment of β-arrestin.
Dopamine D2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By antagonizing these receptors, benzamide antipsychotics can disinhibit adenylyl cyclase, leading to an increase in cAMP production.
Furthermore, recent research has highlighted the role of β-arrestin 2 in mediating the signaling of D2 receptors. Some atypical antipsychotics, like amisulpride, have been shown to influence the β-arrestin 2-mediated Akt/GSK-3β pathway, which may contribute to their neuroprotective and therapeutic effects. There is currently a lack of comparative data for this compound's effects on these specific downstream signaling pathways.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide. For specific parameters, researchers should consult the original publications.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a drug for a specific receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the membranes in the assay buffer.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (e.g., this compound, amisulpride).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve. Calculate the IC50 (the concentration of the drug that inhibits 50% of the specific radioligand binding). Convert the IC50 to the Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid that has diffused across the semipermeable membrane of the probe, at regular intervals.
-
Drug Administration: Administer the test drug (e.g., this compound) systemically (e.g., via intraperitoneal injection).
-
Analysis: Analyze the dialysate samples for the concentration of dopamine and its metabolites (e.g., DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the results as a percentage of the baseline neurotransmitter levels before drug administration.
Catalepsy Bar Test
Objective: To assess the propensity of a drug to induce extrapyramidal side effects in rodents.
General Protocol:
-
Apparatus: Use a horizontal bar (e.g., 0.9 cm in diameter) elevated to a specific height (e.g., 9 cm) above a flat surface.
-
Drug Administration: Administer the test drug to the rats at various doses.
-
Testing: At specified time points after drug administration, gently place the rat's forepaws on the bar.
-
Measurement: Start a timer and measure the time the rat remains in this position. The endpoint is typically when both forepaws are removed from the bar. A cut-off time is usually set (e.g., 180 seconds).
-
Data Analysis: Compare the mean catalepsy scores (time in seconds) for each drug-treated group to a vehicle-treated control group.
Conclusion
This compound exhibits a distinct pharmacological profile compared to other benzamide antipsychotics. Its potent, non-selective blockade of striatal and limbic dopamine D2 receptors likely contributes to its strong antipsychotic efficacy but also its higher liability for extrapyramidal side effects. In contrast, amisulpride and sulpiride show a greater selectivity for the limbic system, which may underlie their more favorable side effect profiles. Tiapride generally exhibits lower affinity for dopamine receptors compared to sulpiride. Further research is warranted to fully elucidate the receptor binding affinities of this compound and to explore the comparative effects of these benzamides on downstream signaling pathways, which will provide a more complete understanding of their therapeutic and adverse effects.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sultopride
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Sultopride is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the mitigation of risks to both personnel and ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with regulatory standards.
Pre-Disposal Handling and Storage
Before final disposal, proper handling and storage of this compound waste are imperative to prevent accidental exposure and environmental contamination. Always operate in a well-ventilated area and utilize appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of skin or eye contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Waste this compound should be stored in suitable, closed, and clearly labeled containers.[1] These containers must be kept in a cool, dry location, away from incompatible materials and ignition sources.[1]
This compound Disposal Parameters
The following table summarizes the key considerations and recommended procedures for the disposal of this compound in a laboratory setting.
| Parameter | Guideline | Regulatory Context |
| Waste Collection | Collect waste this compound in a designated, properly sealed, and labeled hazardous waste container.[1] | Adherence to local, state, and federal regulations is mandatory. In the U.S., the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). |
| Primary Disposal Method | The recommended method is through a licensed chemical destruction plant. | Ensures complete and environmentally sound destruction of the active pharmaceutical ingredient. |
| Alternative Disposal Method | Controlled incineration with flue gas scrubbing is an acceptable alternative. | This method must be performed in a permitted facility to neutralize harmful combustion byproducts. |
| Prohibited Disposal Methods | Do not discharge into sewer systems. Do not contaminate water, foodstuffs, or animal feed. | Flushing pharmaceuticals can lead to the contamination of waterways, as sewage treatment systems may not effectively remove all drug compounds. |
| Container Disposal | Empty containers should be triple-rinsed or its equivalent. Rinsed containers can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill. | Proper container management prevents the reuse of containers for other purposes and minimizes environmental impact. |
Operational Protocol for this compound Disposal
The following is a step-by-step methodology for the proper disposal of this compound from a research or laboratory environment:
-
Segregation and Collection:
-
Identify all waste materials containing this compound, including pure compound, contaminated labware, and solutions.
-
Carefully place these materials into a designated hazardous waste container that is compatible with the chemical.
-
Ensure the container is sealed tightly to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information about the waste, including the Safety Data Sheet (SDS) for this compound if requested.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, carefully collect the material using appropriate absorbent pads or other suitable means, avoiding dust generation.
-
Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.
-
Ensure the cleanup is conducted in accordance with your institution's emergency procedures.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Oversight
In the United States, the management of pharmaceutical waste is overseen by multiple agencies, including the EPA and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal. It is important to note that state regulations may be more stringent than federal laws. Therefore, consulting with your institution's EHS department is essential to ensure full compliance with all applicable regulations.
References
Essential Safety and Logistical Guide for Handling Sultopride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with active pharmaceutical ingredients such as Sultopride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious eye damage (Category 1), H318: Causes serious eye damage.[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]
-
Reproductive toxicity (Category 2), H361: Suspected of damaging fertility or the unborn child.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
GHS Pictograms:
Signal Word: Danger
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Gloves | Eye Protection | Respiratory Protection | Body Protection |
| Unpacking and Storage | Double gloves (nitrile, powder-free) | Safety glasses with side shields | Not generally required if packaging is intact | Lab coat |
| Weighing and Compounding (Solid) | Double gloves (nitrile, powder-free) | Safety goggles or face shield | NIOSH-certified N95 or N100 respirator | Disposable gown with tight-fitting cuffs |
| Handling Solutions | Double gloves (nitrile, powder-free) | Chemical splash goggles and face shield | Not generally required if handled in a certified chemical fume hood | Impermeable disposable gown |
| Spill Cleanup | Double gloves (chemotherapy-tested) | Chemical splash goggles and face shield | NIOSH-approved respirator (e.g., N95 or N100 for powders) | Impermeable gown and shoe covers |
| Waste Disposal | Double gloves (nitrile, powder-free) | Safety glasses with side shields | Not generally required | Lab coat |
Operational Plan: From Receipt to Disposal
A structured operational plan minimizes the risk of exposure and ensures proper handling at every stage.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before unpacking, put on a lab coat and single-use nitrile gloves.
-
Dedicated Unpacking Area: Unpack the shipment in a designated area, preferably with negative pressure and vented to the outside, away from high-traffic and eating areas.
-
Check Integrity: Carefully check the integrity of the primary container.
-
Treat as Spill if Damaged: If any breakage or leakage is found, treat the contents as a spill and follow the spill cleanup protocol.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.
-
Access: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.
-
Temperature: Recommended storage temperature is between 2–8 °C.
Handling and Use (Weighing and Solution Preparation)
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to minimize inhalation exposure.
-
Don Full PPE: Wear a disposable gown, double gloves, and a NIOSH-certified respirator (N95 or N100) when handling the powder.
-
Weighing: Use a dedicated set of utensils for weighing. Tare a sealable container before adding the chemical to avoid contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill Response
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area and post warning signs.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator, impermeable gown, double gloves, and eye protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent material, working from the outside in.
-
-
Clean the Spill:
-
Carefully scoop up the absorbed material or the covered powder using a plastic scoop and place it into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Decontaminate: Wipe the area with a suitable decontaminating agent (e.g., a 10% bleach solution followed by a sodium thiosulfate solution).
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Documentation: Document the spill and the cleanup procedure.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.
Waste Collection
-
Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Do not mix with other waste streams.
Disposal Protocol
-
Licensed Disposal: The primary and recommended method of disposal is through a licensed chemical destruction facility.
-
Incineration: Controlled incineration with flue gas scrubbing is an acceptable alternative.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.
-
Prohibited Disposal: Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.
Workflow Diagrams
The following diagrams illustrate the key operational and emergency workflows for handling this compound.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

